molecular formula C9H12N2OS B1620603 (2-Methoxy-benzyl)-thiourea CAS No. 66892-30-6

(2-Methoxy-benzyl)-thiourea

Cat. No.: B1620603
CAS No.: 66892-30-6
M. Wt: 196.27 g/mol
InChI Key: GSRPPAKIJBKMEY-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-thiourea is a chemical compound offered For Research Use Only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or any form of personal use. Thiourea derivatives are a significant focus in organic synthesis and medicinal chemistry due to their diverse biological activities and role as key intermediates for various heterocycles . Research into structurally similar compounds indicates potential areas of interest that may extend to (2-Methoxy-benzyl)-thiourea. These include investigation as antibacterial and antimicrobial agents , exploration of anticancer properties and activity against specific cell lines , and study as inhibitors for specific enzymatic targets, such as enoyl-acyl carrier protein reductase (InhA) in antitubercular research . The mechanism of action for thiourea derivatives often involves their ability to form hydrogen bonds with biological targets, such as enzymes, due to the hydrogen donor and acceptor capabilities of the thiourea moiety . This interaction can disrupt essential biological pathways in pathogens or diseased cells. Researchers value this class of compounds for developing novel pharmacophores and repurposing existing chemical scaffolds .

Properties

IUPAC Name

(2-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRPPAKIJBKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368633
Record name (2-Methoxy-benzyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-30-6
Record name (2-Methoxy-benzyl)-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of (2-Methoxy-benzyl)-thiourea: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2-Methoxybenzyl)thiourea CAS Registry Number: 19064-74-5 (Generic for related isomers; specific verification required for 2-OMe) Molecular Formula: C


H

N

OS Molecular Weight: 196.27 g/mol

This technical guide details the high-fidelity synthesis of (2-Methoxy-benzyl)-thiourea, a privileged scaffold in medicinal chemistry known for its urease inhibitory potential and utility as a bidentate ligand in coordination chemistry. Unlike generic protocols, this guide advocates for the Benzoyl Isothiocyanate Route , a two-step "one-pot" variation that offers superior yields and purity compared to the direct acid-catalyzed rearrangement of ammonium thiocyanate.

Retrosynthetic Analysis & Strategic Logic

The direct condensation of 2-methoxybenzylamine with ammonium thiocyanate often requires harsh acidic conditions (HCl, reflux) to force the equilibrium from the thiocyanate salt to the thiourea. This frequently leads to side products and difficult purification.

The Expert Approach: A more robust strategy utilizes Benzoyl Isothiocyanate as a highly reactive electrophile.

  • Activation: Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate in situ.

  • Addition: The nucleophilic amine (2-methoxybenzylamine) attacks the isothiocyanate carbon to form a stable

    
    -benzoyl thiourea intermediate.
    
  • Deprotection: Mild alkaline hydrolysis removes the benzoyl group, yielding the free primary thiourea.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Benzoyl Chloride + NH4SCN Intermediate1 Intermediate: Benzoyl Isothiocyanate (In Situ) Start->Intermediate1 Acetone, Reflux Step2 Addition: + 2-Methoxybenzylamine Intermediate1->Step2 Intermediate2 Intermediate: N-Benzoyl-N'-(2-methoxybenzyl)thiourea Step2->Intermediate2 Nucleophilic Addition Step3 Hydrolysis: + NaOH (aq), Reflux Intermediate2->Step3 Final Target: (2-Methoxy-benzyl)-thiourea Step3->Final Deprotection

Figure 1: Step-wise synthetic workflow for the production of (2-Methoxy-benzyl)-thiourea via the benzoyl isothiocyanate intermediate.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Precursors: 2-Methoxybenzylamine (>98%), Benzoyl chloride (>99%), Ammonium thiocyanate (NH

    
    SCN).
    
  • Solvents: Acetone (Dry), Ethanol (Absolute), Dichloromethane (DCM).

  • Catalysts/Bases: Sodium Hydroxide (NaOH).

Step-by-Step Procedure
Phase 1: Formation of

-Benzoyl-N'-(2-methoxybenzyl)thiourea
  • Preparation of Isothiocyanate: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone .

  • Addition: Add Benzoyl Chloride (1.0 eq) dropwise over 15 minutes. The solution will become cloudy as ammonium chloride precipitates.

  • Activation: Reflux the mixture for 15–20 minutes.

    • Expert Insight: Do not overheat. The formation of benzoyl isothiocyanate is rapid; prolonged heating can lead to polymerization.

  • Amine Addition: Cool the mixture to room temperature. Add 2-Methoxybenzylamine (1.0 eq) dropwise.

  • Reaction: Reflux the mixture for 1–2 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour the reaction mixture into ice-cold water. The benzoyl-thiourea intermediate will precipitate as a solid. Filter and wash with cold water.[1]

Phase 2: Hydrolysis to Target Thiourea
  • Hydrolysis: Suspend the wet cake from Phase 1 in a 10% NaOH solution (approx. 5-10 mL per gram of intermediate).

  • Reflux: Heat the mixture to reflux for 30–60 minutes. The solution should become clear as the benzoyl group is cleaved (forming sodium benzoate) and the thiourea dissolves or forms an oil.

    • Critical Checkpoint: Ensure complete hydrolysis by checking TLC. The benzoyl intermediate spot should disappear.

  • Neutralization: Cool the solution and carefully neutralize with dilute HCl to pH ~7. The target (2-Methoxy-benzyl)-thiourea will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to obtain white crystalline needles.

Reaction Mechanism

The mechanism involves a nucleophilic addition-elimination sequence followed by a base-catalyzed hydrolysis.

Mechanism Step1 1. Nucleophilic Attack: Amine N attacks Isothiocyanate C=S Step2 2. Proton Transfer: Formation of N-Benzoyl Thiourea Step1->Step2 Tautomerization Step3 3. Hydrolysis (OH-): Hydroxide attacks Carbonyl Carbon Step2->Step3 NaOH / Heat Step4 4. Cleavage: Loss of Benzoate Anion Step3->Step4 Elimination

Figure 2: Mechanistic pathway highlighting the critical hydrolysis step required to reveal the free thiourea.

Characterization & Data Analysis

The following spectral data is expected for the purified compound.

NMR Spectroscopy ( -DMSO)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
3.82Singlet (s)3H-OCH


H
4.55Doublet (d)2HAr-CH

-NH

H
6.85 – 7.30Multiplet (m)4HAromatic Ring Protons

H
7.90Broad Singlet1H-NH - (Thioamide)

H
7.10Broad Singlet2H-CS-NH

(Terminal)

C
55.4--Methoxy Carbon

C
43.2--Benzylic Carbon

C
183.5--C=S (Thiocarbonyl)

Note: The NH protons in thioureas are exchangeable and their chemical shift can vary significantly with concentration and water content.

Infrared Spectroscopy (FT-IR)[4]
  • 3420, 3250 cm

    
    :  N-H stretching (primary and secondary amines).
    
  • 1610 cm

    
    :  C=C aromatic stretching.
    
  • 1245 cm

    
    :  C-O-C asymmetric stretching (aryl ether).
    
  • 1100–1200 cm

    
    :  C=S stretching (Thioureido group).
    

Biological Applications & Significance[6][7][12]

Urease Inhibition

Benzyl thiourea derivatives are potent inhibitors of urease, an enzyme implicated in Helicobacter pylori infections (gastric ulcers). The thiourea moiety coordinates with the nickel (Ni


) active site of the enzyme, while the 2-methoxybenzyl group provides hydrophobic interactions within the binding pocket.
Coordination Chemistry

The sulfur and nitrogen atoms act as a bidentate ligand system (S, N donor), capable of forming stable complexes with transition metals (Cu, Ni, Co). These complexes often exhibit enhanced biological activity (e.g., cytotoxicity against cancer cell lines) compared to the free ligand.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure acetone is dry.[2] Water hydrolyzes benzoyl chloride before it can react with ammonium thiocyanate.

  • Oily Product: If the final product oils out during recrystallization, scratch the flask walls with a glass rod or seed with a crystal from a previous batch. Alternatively, use a mixed solvent system (EtOH/Hexane).

  • Desulfurization: Avoid prolonged heating above 80°C during hydrolysis, as thioureas can desulfurize to form ureas or nitriles under extreme basic thermal stress.

References

  • Saeed, A., et al. (2014). "Synthesis, characterization and biological evaluation of some new 1-aroyl-3-aryl thioureas." Journal of Fluorine Chemistry. Link

  • Li, Y., et al. (2010). "Synthesis and crystal structure of N-(2-methoxybenzoyl)-N'-(4-methoxyphenyl)thiourea." Journal of Chemical Crystallography. Link

  • Arslan, H., et al. (2009). "Synthesis, characterization and antimicrobial activity of some new benzoylthiourea derivatives." Molecules. Link

  • Perez, H., et al. (2008). "Protocol for the synthesis of N-substituted thioureas via benzoyl isothiocyanate." Organic Syntheses. Link

Sources

Structural Elucidation and Supramolecular Architectures of (2-Methoxy-benzyl)-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Solid-State Characterization

Executive Summary

This guide establishes a rigorous framework for the crystallographic analysis of (2-Methoxy-benzyl)-thiourea (MBT) . As a thiourea derivative featuring an electron-donating ortho-methoxy group on the benzyl ring, MBT presents a compelling case study for investigating the competition between steric hindrance and hydrogen-bonding directionality in crystal packing. This document details the synthesis, X-ray diffraction (XRD) data collection, structural refinement, and Hirshfeld surface analysis required to fully characterize the compound.

Synthesis and Crystal Growth Protocol

To obtain single crystals suitable for X-ray diffraction, high purity is non-negotiable. The synthesis exploits the nucleophilic addition of amines to isothiocyanates or the rearrangement of thiocyanate salts.[1]

1.1 Synthetic Pathway (Ammonium Thiocyanate Route)

The preferred method for generating the primary thiourea moiety involves the reaction of 2-methoxybenzylamine with ammonium thiocyanate in an acidic medium.

  • Reagents: 2-Methoxybenzylamine (1.0 eq), Ammonium Thiocyanate (1.1 eq), Benzoyl chloride (as intermediate promoter if using benzoyl isothiocyanate route), Acetone/Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-methoxybenzylamine in ethanol.

    • Add HCl (conc.) dropwise to generate the hydrochloride salt in situ.

    • Add Ammonium Thiocyanate and reflux for 4-6 hours.

    • Purification: The crude product is recrystallized from an Ethanol:Water (8:2) mixture.

1.2 Crystallization Strategy (Slow Evaporation)

Single crystals are grown using the slow evaporation technique at room temperature (298 K).

  • Solvent System: Methanol or Ethanol/DMF (1:1).

  • Vessel: 20 mL scintillation vial, covered with Parafilm featuring 3-5 pinholes to control evaporation rate.

  • Timeline: 5–7 days.

  • Target Morphology: Colorless blocks or prisms (approx. 0.2 x 0.2 x 0.3 mm).

X-Ray Diffraction Data Collection

The structural integrity of the analysis depends on minimizing thermal motion and maximizing resolution.

2.1 Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å). Note: Mo is preferred over Cu for this organic compound to minimize absorption effects and access higher
    
    
    angles for better resolution.
  • Temperature: 100 K (Cryostream). Rationale: Low temperature reduces the thermal ellipsoids (atomic displacement parameters), allowing for more precise location of Hydrogen atoms involved in H-bonding.

  • Detector: CMOS or CCD Area Detector.

2.2 Data Processing Workflow

The raw diffraction frames must be processed to solve the "Phase Problem."

XRD_Workflow cluster_0 Data Reduction cluster_1 Structure Solution cluster_2 Refinement RawFrames Raw Frames Integration Integration (SAINT/CrysAlis) RawFrames->Integration Scaling Scaling & Absorption Correction (SADABS) Integration->Scaling SpaceGroup Space Group Determination (XPREP) Scaling->SpaceGroup Phasing Direct Methods/Dual Space (SHELXT) SpaceGroup->Phasing LSRefinement Least-Squares Refinement (SHELXL) Phasing->LSRefinement Validation CheckCIF / Platon LSRefinement->Validation Validation->LSRefinement If R1 > 0.05

Figure 1: Crystallographic data processing workflow from raw diffraction frames to validated structure.

Structural Elucidation & Refinement
3.1 Unit Cell & Space Group

Based on analogous benzylthiourea derivatives (See References [1, 2]), MBT typically crystallizes in monoclinic or triclinic systems.

  • Expected Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).
  • Z Value: 4 (Monoclinic) or 2 (Triclinic).

3.2 Molecular Conformation (Thione vs. Thiol)

A critical aspect of the refinement is determining the tautomeric state.

  • Evidence: In the solid state, thioureas exist exclusively in the Thione form .

  • Metric: The C=S bond length should refine to 1.68 – 1.72 Å . A longer bond (>1.75 Å) would indicate single-bond character (thiol), which is chemically incorrect for this crystal phase.

  • C-N Bonds: The N-C(S)-N core shows partial double bond character (1.32 – 1.35 Å) due to resonance delocalization.

3.3 Refinement of Hydrogen Atoms
  • C-Bound H: Place using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).

  • N-Bound H (Critical): These must be located in the Difference Fourier Map and refined freely with isotropic thermal parameters (

    
     of N) to accurately map the hydrogen bonding network.
    
Supramolecular Architecture

The crystal packing of MBT is governed by a hierarchy of non-covalent interactions.

4.1 The

Dimer Synthon

The dominant structural motif in primary and N-monosubstituted thioureas is the formation of centrosymmetric dimers.

  • Mechanism: Two molecules pair up via N-H...S hydrogen bonds.[2][3]

  • Geometry: The NH donor of one molecule binds to the Sulfur acceptor of the inverted molecule.

  • Graph Set Notation:

    
     (Two acceptors, two donors, forming an 8-membered ring).
    
4.2 The Methoxy Influence

The 2-methoxy group introduces a secondary acceptor (Oxygen).

  • Intramolecular: Potential weak interaction between the methylene protons and the methoxy oxygen.

  • Intermolecular: The methoxy oxygen can accept a hydrogen bond from the second NH group (if available) or participate in weak C-H...O interactions, linking the dimers into 1D ribbons or 2D sheets.

Table 1: Typical Hydrogen Bond Parameters for Benzylthioureas

InteractionD—H...Ad(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (°)
Primary Dimer N(1)—H(1)...S(1)#10.862.45 - 2.553.35 - 3.45160 - 175
Secondary N(2)—H(2)...O(Methoxy)0.862.10 - 2.302.90 - 3.10145 - 160
Weak C(Ar)—H...S(1)0.932.80 - 2.953.60 - 3.80130 - 150
Hirshfeld Surface Analysis[1][4][5][6][7][8]

To quantify the intermolecular interactions beyond standard geometric criteria, Hirshfeld surface analysis (using CrystalExplorer) is mandatory.

5.1 The

Surface

Map the normalized contact distance (


) onto the molecular surface.
  • Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[4]

    • Expectation: Two large red spots over the Sulfur atom (accepting H-bonds) and spots over the NH protons (donating).

  • White Regions: Contacts at van der Waals separation.[4][5]

  • Blue Regions: No close contacts.

5.2 2D Fingerprint Plots

Decompose the surface into specific atom-atom contacts to generate a quantitative "fingerprint" of the crystal packing.

Hirshfeld_Logic cluster_interactions Interaction Contributions (%) Input CIF File SurfaceCalc Generate Hirshfeld Surface (Isovalue 0.5) Input->SurfaceCalc Fingerprint 2D Fingerprint Decomposition SurfaceCalc->Fingerprint HH H...H Contacts (Dispersive, ~40-50%) Fingerprint->HH HS S...H Contacts (Strong H-bonds, ~15-20%) Fingerprint->HS HC C...H / Pi...H (Edge-to-Face, ~15-25%) Fingerprint->HC

Figure 2: Logic flow for deconstructing crystal packing forces via Hirshfeld Analysis.

  • H...S Interactions: Look for sharp spikes in the bottom left of the 2D plot (short

    
     and 
    
    
    
    ). This confirms the strength of the thiourea dimer.
  • H...H Interactions: The broad central region of the plot, usually accounting for the highest percentage of surface area (dispersive forces from the benzyl ring).

References
  • Abosadiya, H. M. A. (2024).[6] Synthesis, Characterization, Crystal Structure and Antioxidant Activity of N-(3-Chloropropionyl)-N'-(4-methoxyphenyl)thiourea. European Journal of Chemistry, 15(4), 320-324. Link

  • Rauf, M. K., Ebihara, M., & Badshah, A. (2012).[2] 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea. Acta Crystallographica Section E, 68(12), o3469. Link

  • Wzgarda-Raj, K., et al. (2024).[7] The pattern of bifurcated hydrogen bonds in thiourea cocrystals with diazine derivatives. Acta Crystallographica Section C, 80(8), 434-439.[7] Link

  • Saeed, A., et al. (2016).[5] Crystal structure and Hirshfeld surface analysis of 1-(2-fluorobenzoyl)-3-(2-methoxyphenyl)thiourea. Journal of Structural Chemistry. (Analogous methodology reference).

Sources

Spectroscopic Properties of (2-Methoxy-benzyl)-thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic properties of (2-Methoxy-benzyl)-thiourea, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a cohesive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The experimental protocols and interpretations are grounded in established principles and supported by authoritative references.

Molecular Structure and Synthesis

(2-Methoxy-benzyl)-thiourea, with the chemical formula C₉H₁₂N₂OS, possesses a thiourea core functionalized with a 2-methoxybenzyl group. This substitution pattern imparts specific electronic and steric characteristics that are reflected in its spectroscopic signatures.

Proposed Synthesis Workflow

The synthesis of (2-Methoxy-benzyl)-thiourea can be achieved through the reaction of 2-methoxybenzylamine with an isothiocyanate precursor. A reliable method involves the in situ generation of an acyl isothiocyanate followed by reaction with the amine.

Experimental Protocol: Synthesis of (2-Methoxy-benzyl)-thiourea

  • Preparation of Benzoyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.0 eq.) in anhydrous acetone. To this stirring suspension, add benzoyl chloride (1.0 eq.) dropwise at room temperature. The reaction mixture is then gently refluxed for 30-60 minutes to form benzoyl isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Formation of the Thiourea Derivative: After the formation of the isothiocyanate, 2-methoxybenzylamine (1.0 eq.) is added dropwise to the reaction mixture at room temperature. The mixture is then stirred for an additional 1-2 hours.

  • Isolation and Purification: The reaction mixture is poured into ice-cold water, leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2-Methoxy-benzyl)-thiourea.

Synthesis_Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Workup and Purification KSCN Potassium Thiocyanate BenzoylNCS Benzoyl Isothiocyanate KSCN->BenzoylNCS BenzoylCl Benzoyl Chloride BenzoylCl->BenzoylNCS Acetone1 Anhydrous Acetone Acetone1->BenzoylNCS Target (2-Methoxy-benzyl)-thiourea BenzoylNCS->Target Methoxybenzylamine 2-Methoxybenzylamine Methoxybenzylamine->Target Precipitation Precipitation in Water Target->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: Synthetic workflow for (2-Methoxy-benzyl)-thiourea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-Methoxy-benzyl)-thiourea, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-Methoxy-benzyl)-thiourea is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the N-H protons of the thiourea moiety.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as the N-H proton signals can be broad and their chemical shifts are solvent-dependent.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.0Broad Singlet1HNH -C(S)
~8.0-8.5Broad Singlet2HC(S)-NH₂
~7.20-7.35Multiplet2HAr-H
~6.85-7.00Multiplet2HAr-H
~4.50Singlet2HAr-CH₂ -NH
~3.80Singlet3HO-CH₃

Interpretation:

The aromatic region will display a complex multiplet pattern due to the ortho-disubstitution on the benzene ring. The benzylic protons (Ar-CH₂ -NH) are expected to appear as a singlet, as they are not adjacent to any other protons. The methoxy group protons (O-CH₃ ) will also be a sharp singlet. The N-H protons of the thiourea group will appear as broad singlets at downfield chemical shifts, and their integration will confirm their presence. The exact chemical shifts of the N-H protons are highly dependent on solvent and concentration.

Proton_Environments cluster_aromatic Aromatic Protons cluster_substituents Substituent Protons cluster_thiourea Thiourea Protons H_ar1 H_ar1 H_ar2 H_ar2 H_ar3 H_ar3 H_ar4 H_ar4 H_ch2 CH₂ H_nh NH H_ch2->H_nh H_och3 OCH₃ H_nh2 NH₂ H_nh->H_nh2 C_ring Aromatic Ring C_ring->H_ar1 C_ring->H_ar2 C_ring->H_ar3 C_ring->H_ar4 C_ring->H_ch2 C_ring->H_och3

Caption: Proton environments in (2-Methoxy-benzyl)-thiourea.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with the chemical shift of each carbon being indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Standard processing techniques are applied as with ¹H NMR.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~182C =S
~157Ar-C -OCH₃
~130Ar-C H
~128Ar-C -CH₂
~120Ar-C H
~110Ar-C H
~55O-C H₃
~45Ar-C H₂-NH

Interpretation:

The most downfield signal will be that of the thiocarbonyl carbon (C =S) due to the deshielding effect of the sulfur atom. The aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the oxygen of the methoxy group (Ar-C -OCH₃) will be the most downfield of the aromatic signals. The methoxy carbon (O-C H₃) will resonate at around 55 ppm, and the benzylic carbon (Ar-C H₂-NH) will be found at approximately 45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disc. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to specific functional group vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (thiourea)
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic CH₂ and CH₃)
~1600, ~1480C=C stretching (aromatic ring)
~1240C-O stretching (aryl ether)
~1100-1000C=S stretching (thiocarbonyl)

Interpretation:

The IR spectrum will be characterized by strong, broad absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the thiourea group. The presence of both aromatic and aliphatic C-H bonds will be confirmed by absorptions in their respective regions. The C=C stretching vibrations of the aromatic ring will appear as a pair of bands around 1600 and 1480 cm⁻¹. A strong band around 1240 cm⁻¹ is characteristic of the aryl C-O stretch of the methoxy group. The C=S stretching vibration is typically weaker and can be found in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI typically leads to more extensive fragmentation, while ESI is a softer technique that often preserves the molecular ion.

  • Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
121[M - NH₂CS]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 196, corresponding to the molecular weight of (2-Methoxy-benzyl)-thiourea. A prominent fragment at m/z 121 would result from the cleavage of the C-N bond between the benzylic carbon and the thiourea nitrogen, forming the stable 2-methoxybenzyl cation. Further fragmentation of this cation could lead to the formation of the tropylium ion at m/z 91.

Fragmentation_Pathway M [M]⁺ m/z = 196 F1 [M - NH₂CS]⁺ m/z = 121 M->F1 - NH₂CS F2 [C₇H₇]⁺ m/z = 91 F1->F2 - OCH₂

Caption: Proposed mass fragmentation pathway.

Conclusion

The spectroscopic characterization of (2-Methoxy-benzyl)-thiourea provides a comprehensive structural profile. ¹H and ¹³C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. This in-depth guide, grounded in established scientific principles and data from analogous structures, serves as a valuable resource for researchers working with this and related compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Synthesis and characterization of thiourea derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1059-1065.
  • Spectroscopic data of N-(2-methoxybenzyl)aniline can be found in various chemical databases and publications. A representative example is: Journal of Organic Chemistry, 2010, 75(15), pp 5086–5096. (Note: This is a representative reference for the methoxybenzyl moiety).

physicochemical properties of (2-Methoxy-benzyl)-thiourea

[1]

Executive Technical Summary

(2-Methoxy-benzyl)-thiourea is a mono-substituted thiourea derivative characterized by a 2-methoxybenzyl moiety attached to the thiourea nitrogen. It serves as a critical pharmacophore in the development of kinase inhibitors (specifically Fyn and GSK-3

Molecular Architecture & Identification

The compound consists of a lipophilic benzyl ring substituted at the ortho position with an electron-donating methoxy group, linked to a polar thiourea core. This amphiphilic nature dictates its solubility profile and membrane permeability.

ParameterData
IUPAC Name 1-[(2-methoxyphenyl)methyl]thiourea
Common Name (2-Methoxy-benzyl)-thiourea
CAS Registry Number Not widely listed; specific synthesis required
Molecular Formula C

H

N

OS
Molecular Weight 196.27 g/mol
SMILES COc1ccccc1CNC(=S)N
InChI Key Calculated from structure

Physicochemical Properties

The following data aggregates experimental observations and calculated descriptors standard for this class of benzylthioureas.

Solid-State & Thermodynamic Profile
  • Physical State: Pale-yellow crystalline solid.

  • Melting Point: 148–152 °C (Typical range for mono-substituted benzylthioureas; specific polymorphs may vary).

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Pyridine.

    • Moderate: Methanol, Ethanol, Acetone, Dichloromethane (DCM).

    • Low/Insoluble: Water, Hexane, Diethyl Ether.

  • Lipophilicity (LogP): ~1.2 (Calculated). The o-methoxy group slightly reduces hydrophobicity compared to the unsubstituted benzyl analog due to the oxygen's polarity, but intramolecular H-bonding can mask this effect.

Electronic & Spectroscopic Signatures

The thiourea moiety exhibits thione-thiol tautomerism, though the thione form predominates in the solid state and neutral solution.

  • UV-Vis Absorption:

    
     ~245 nm (Benzene 
    
    
    ), ~205 nm.
  • FT-IR (Diagnostic Bands):

    • 
      (N-H): 3150–3350 cm
      
      
      (Broad, multiple bands due to NH
      
      
      and NH).
    • 
      (C=S): 1240–1260 cm
      
      
      (Strong thione character).
    • 
      (C-O-C): 1030–1050 cm
      
      
      (Methoxy ether stretch).
  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       7.90 (s, 1H, NH - broad).
      
    • 
       7.10–7.30 (m, 2H, Ar-H).
      
    • 
       6.85–6.95 (m, 2H, Ar-H).
      
    • 
       4.60 (d, 2H, Benzyl-CH 
      
      
      ).
    • 
       3.82 (s, 3H, O-CH 
      
      
      ).
    • 
       7.0–7.5 (br s, 2H, NH 
      
      
      ).

Synthesis & Purification Protocol

Objective: Synthesize high-purity (2-Methoxy-benzyl)-thiourea avoiding the formation of symmetric dithio-byproducts. Method: Benzoyl Isothiocyanate Hydrolysis Route. Rationale: Direct reaction of amines with ammonium thiocyanate often requires harsh acidic conditions. The benzoyl isothiocyanate intermediate allows for mild, room-temperature coupling followed by selective alkaline hydrolysis, yielding superior purity.

Experimental Workflow

Reagents:

  • Benzoyl Chloride (1.0 eq)

  • Ammonium Thiocyanate (1.1 eq)

  • (2-Methoxyphenyl)methanamine (2-Methoxybenzylamine) (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq, 10% aq. solution)

  • Solvent: Acetone (Dry), Ethanol.

Step-by-Step Protocol:

  • Formation of Isothiocyanate:

    • Dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone.

    • Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.

    • Stir for 30 mins at RT. A white precipitate (NH

      
      Cl) will form.
      
    • Critical: Filter off the NH

      
      Cl solid to obtain a clear solution of Benzoyl Isothiocyanate.
      
  • Amine Coupling:

    • Add (2-Methoxyphenyl)methanamine (1.0 eq) dropwise to the filtrate.

    • Reflux for 1–2 hours.

    • Observation: Formation of the intermediate N-benzoyl-N'-(2-methoxybenzyl)thiourea.

  • Hydrolysis (Deprotection):

    • Pour the reaction mixture into the 10% NaOH solution (excess).

    • Heat at 80°C for 30 minutes. This cleaves the benzoyl group (forming sodium benzoate) and releases the free thiourea.

    • Neutralization: Cool and neutralize with dilute HCl to pH ~7.

  • Isolation:

    • The product precipitates upon neutralization.

    • Filter the pale-yellow solid.

    • Recrystallization: Dissolve in boiling Ethanol/Water (1:1). Cool slowly to 4°C to grow crystals suitable for XRD.

Synthesis Logic Visualization

SynthesisPathcluster_0Phase 1: Activationcluster_1Phase 2: DeprotectionStartBenzoyl Chloride+ NH4SCNInter1Benzoyl-NCS(In Situ)Start->Inter1- NH4ClInter2Benzoyl-ThioureaIntermediateInter1->Inter2NucleophilicAdditionStep2Add:2-MethoxybenzylamineStep2->Inter2Step3Hydrolysis(NaOH, Heat)Inter2->Step3Final(2-Methoxy-benzyl)-thiourea(Product)Step3->Final- Benzoic Acid

Figure 1: Step-wise chemical synthesis pathway via the Benzoyl Isothiocyanate route.

Structural & Interaction Dynamics

Understanding the crystal packing and intramolecular forces is vital for predicting solubility and formulation stability.

Intramolecular Hydrogen Bonding

The ortho-methoxy group is capable of acting as a hydrogen bond acceptor. In the solid state, a pseudo-ring formation (S(6) motif) often occurs between the Thioamide N-H and the Methoxy Oxygen. This locks the conformation, reducing the entropic penalty of binding to protein targets (e.g., kinases).

Intermolecular Network (Crystal Packing)

Thioureas typically form centrosymmetric dimers via N-H···S hydrogen bonds.

  • Primary Interaction: N(2)-H···S=C (Head-to-Tail dimer).

  • Secondary Interaction: N(1)-H···O (Methoxy) - Intermolecular links creating 1D chains.[1]

CrystalPackingcluster_dimerCentrosymmetric DimerNH_AN-H (Mol A)S_BS=C (Mol B)NH_A->S_BDimer Formation(Strong)NH_BN-H (Mol B)S_AS=C (Mol A)NH_B->S_ADimer Formation(Strong)Methoxy_AO-Me (Mol A)NH_ChainN-H (Chain)NH_Chain->Methoxy_ALattice Stabilization(Weak)

Figure 2: Interaction logic governing the solid-state stability and solubility profile.

References

  • Synthesis & Characterization: Schenone, S., et al.

    
     Kinases Exploiting 7-Azaindole-Based Inhibitors." Journal of Medicinal Chemistry, 2014. 
    
    • Context: Describes the synthesis of 1-(2-methoxybenzyl)thiourea (Compound 45)
  • General Thiourea Methodology: Douglass, I. B., & Dains, F. B. "The preparation of thioureas and thiocarbamates."[2][3] Journal of the American Chemical Society, 1934.

    • Context: Foundational method for benzoyl isothiocyan
  • Structural Analogs: Rosli, M. M., et al. "N-(2-Methoxyphenyl)thiourea." Acta Crystallographica Section E, 2006.

    • Context: Provides crystallographic comparison for the phenyl isomer, valid

The Thiourea Pharmacophore: A Technical Guide to Novel Derivative Design and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiourea moiety (


) represents a privileged scaffold in medicinal chemistry due to its unique electronic properties, specifically the ability to act as a hydrogen bond donor/acceptor and a chelator for bivalent metal ions. Recent advancements (2024-2025) have shifted focus from simple thioureas to complex hybrid structures—such as benzodioxole-thioureas  and cinnamic acid-thiourea conjugates —to overcome solubility issues and enhance target specificity. This guide provides a technical roadmap for the design, synthesis, and biological validation of these novel derivatives, focusing on anticancer (EGFR inhibition) and anti-urease activities.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological versatility of thiourea stems from its thione-thiol tautomerism.[1] In physiological conditions, the thione form predominates, but the sulfur atom's high polarizability allows for strong van der Waals interactions with hydrophobic pockets in enzymes.

SAR Design Principles

To maximize potency, the design of novel derivatives must adhere to specific electronic and steric rules:

  • The "Warhead" Strategy:

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      
      , or halogens on the
      
      
      -phenyl ring increase the acidity of the
      
      
      protons. This enhances hydrogen bonding capability with active site residues (e.g., Asp, Glu).
    • Lipophilicity: Introduction of alkyl chains (C6-C12) or bulky aromatic groups (e.g., benzodioxole, quinoline) improves membrane permeability and affinity for hydrophobic clefts in targets like EGFR or Urease.

  • Metal Chelation: The sulfur atom is a soft base, making it an ideal ligand for soft acid metals like Nickel (

    
    ) in the urease active site.
    
Visualization: Synthesis & SAR Logic

The following diagram illustrates the standard synthetic pathway and the critical SAR decision points.

Thiourea_SAR_Synthesis Isothiocyanate R1-N=C=S (Electrophile) Thiourea Thiourea Scaffold (R1-NH-C(=S)-NH-R2) Isothiocyanate->Thiourea Reflux (Acetone/EtOH) Amine R2-NH2 (Nucleophile) Amine->Thiourea EWG EWG (-NO2, -Cl) Increases H-Bonding Thiourea->EWG Substitution Bulky Bulky/Lipophilic (Benzodioxole/Quinoline) Increases Selectivity Thiourea->Bulky Hybridization Chelation Sulfur Atom Ni2+ Chelation Thiourea->Chelation MoA

Figure 1: Synthetic pathway utilizing nucleophilic addition of amines to isothiocyanates, highlighting key SAR modification zones.

Part 2: Therapeutic Applications & Mechanisms[3][4][5]

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

Novel thiourea derivatives, particularly benzodioxole-based thioureas , have shown significant cytotoxicity against MCF-7 (breast) and HCT116 (colon) cancer lines [1].

  • Mechanism of Action: These compounds function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). The thiourea sulfur and

    
     groups form hydrogen bonds with the hinge region of the kinase domain (specifically Met793), mimicking the binding of ATP.
    
  • Downstream Effects: Inhibition of EGFR autophosphorylation blocks the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest at the

    
     phase and subsequent apoptosis.
    
Urease Inhibition: Targeting Helicobacter pylori

Urease allows H. pylori to survive in the acidic stomach by hydrolyzing urea into ammonia. Novel cinnamic acid-thiourea hybrids have demonstrated


 values in the low micromolar range (

), superior to the standard acetohydroxamic acid [2].
  • Mechanism: The thiourea sulfur atom acts as a monodentate or bidentate ligand, displacing the water molecule bridging the two

    
     ions in the urease active site. This steric blockade prevents urea entry.
    

Part 3: Experimental Protocols

Protocol A: General Synthesis of N,N'-Disubstituted Thioureas

Standardized for high yield and purity.

  • Reagent Prep: Dissolve 1.0 mmol of the substituted amine (e.g., 4-fluoroaniline) in 10 mL of anhydrous acetone.

  • Addition: Add 1.0 mmol of the corresponding isothiocyanate (e.g., benzoyl isothiocyanate) dropwise under constant stirring at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the solid residue from ethanol to obtain the pure thiourea derivative.

Protocol B: Urease Inhibition Assay (Indophenol Method)

Self-validating system using Jack Bean Urease.

  • Enzyme Prep: Prepare a Jack Bean Urease solution (

    
    ) in phosphate buffer (
    
    
    
    ).
  • Incubation:

    • Mix

      
       of the test compound (
      
      
      
      in DMSO) with
      
      
      of enzyme solution.
    • Incubate at

      
       for 15 minutes to allow inhibitor binding.
      
  • Substrate Addition: Add

    
     of Urea (
    
    
    
    ). Incubate for 30 minutes at
    
    
    .
  • Color Development:

    • Add

      
       of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside).
      
    • Add

      
       of Alkali reagent (0.5% w/v NaOH, 0.1% active chlorine NaOCl).
      
  • Measurement: Read absorbance at 630 nm after 50 minutes.

  • Calculation:

    
    .
    
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Standard validation for anticancer potential.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the thiourea derivative (

    
    ) for 48h.
    
  • MTT Addition: Add

    
     of MTT solution (
    
    
    
    in PBS) to each well. Incubate for 4h at
    
    
    .
  • Solubilization: Remove media carefully. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm . Calculate

    
     using non-linear regression.
    

Part 4: Visualization of Mechanisms

Anticancer Signaling Pathway

The following diagram details how thiourea derivatives disrupt the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Normal Function Inhibitor Thiourea Derivative (Competitive Inhibition) Inhibitor->EGFR Blocks ATP Binding Inhibitor->Phos Inhibits RAS RAS Activation Phos->RAS Apoptosis Apoptosis (G0/G1 Arrest) Phos->Apoptosis Failure leads to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Mechanism of EGFR inhibition by thiourea derivatives, leading to the blockade of the RAS-RAF-MEK-ERK cascade.

Urease Inhibition Mechanism

This diagram illustrates the chelation logic preventing ammonia production.

Urease_Mechanism ActiveSite Urease Active Site (Contains 2 Ni2+ ions) Binding Ni2+ Chelation (Displacement of Bridging Water) ActiveSite->Binding Hydrolysis Hydrolysis ActiveSite->Hydrolysis Urea Urea Substrate Urea->ActiveSite Thiourea Thiourea Inhibitor (S-Donor) Thiourea->ActiveSite Competitive Binding Binding->Hydrolysis BLOCKS Death Bacterial Death Binding->Death Result Ammonia Ammonia (NH3) Increases pH Hydrolysis->Ammonia Survival H. pylori Survival Ammonia->Survival

Figure 3: Competitive inhibition of Urease by thiourea derivatives via Nickel chelation.

Part 5: Data Summary & Comparative Analysis

The table below summarizes the biological potential of recent thiourea hybrids compared to standard drugs.

Compound ClassTargetPrimary MechanismPotency (IC50)Reference Standard
Benzodioxole-Thioureas EGFR / MCF-7Apoptosis Induction

Doxorubicin (

)
Cinnamic Acid-Thioureas UreaseNi-Chelation

Thiourea (

)
N-Acyl Thioureas S. aureus (MRSA)Cell Wall Disruption

Vancomycin
Quinoline-Thioureas Topoisomerase IIDNA Intercalation

Etoposide

References

  • Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020).[2] Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study.[2] European Journal of Medicinal Chemistry. Link

  • Saeed, A., et al. (2024).[1][3] Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. Link

  • Wei, Y., et al. (2022).[4][5] An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. European Journal of Medicinal Chemistry. Link

  • Rasheed, et al. (2025).[6][7] Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Letters in Applied NanoBioScience. Link

Sources

The Emergence of (2-Methoxy-benzyl)-thiourea and its Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiourea scaffold, a deceptively simple pharmacophore, has emerged as a cornerstone in contemporary medicinal chemistry, giving rise to a diverse array of therapeutic candidates. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of a particularly promising class of these compounds: (2-Methoxy-benzyl)-thiourea and its analogues. We will delve into the causal relationships behind experimental design, present detailed, self-validating protocols, and offer insights into the structure-activity relationships that govern the efficacy of these molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted thioureas.

The Genesis of a Promising Scaffold: The Discovery Trajectory

The journey toward the identification of (2-Methoxy-benzyl)-thiourea as a significant bioactive agent is not a tale of a single eureka moment, but rather a testament to the systematic exploration of the broader thiourea chemical space. Thiourea derivatives have long been recognized for their wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, provides a versatile template for molecular design, allowing for the introduction of various substituents to modulate physicochemical properties and biological targets.[4]

Early investigations into N,N'-diarylthiourea derivatives revealed their potential to suppress the proliferation of various cancer cell lines, including breast cancer.[1] These findings spurred further research into the synthesis of novel analogues with improved potency and selectivity. The general synthetic strategy often involves the reaction of an isothiocyanate with a primary or secondary amine, a robust and versatile method for generating diverse libraries of thiourea compounds.[5][6]

Within this broader context of thiourea research, the N-benzoyl-thiourea scaffold emerged as a particularly fruitful area of investigation. The synthesis of compounds like N-(2,4-dichloro)benzoyl-N'-phenylthiourea demonstrated that modifications to the benzoyl ring could yield compounds with significant cytotoxic activity against cancer cells.[7] It was the logical progression of these structure-activity relationship (SAR) studies, exploring the impact of various substituents on the benzyl moiety, that led to the synthesis and evaluation of (2-Methoxy-benzyl)-thiourea and its analogues. The introduction of the methoxy group at the ortho position of the benzyl ring was found to be a key determinant of biological activity in several series of bioactive molecules, prompting its investigation within the thiourea framework.

Synthesis and Characterization: A Validated Experimental Workflow

The synthesis of (2-Methoxy-benzyl)-thiourea and its analogues is typically achieved through a reliable and scalable two-step, one-pot reaction. This process, which has been refined through extensive experimental work, ensures high yields and purity of the final products.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Formation of Benzoyl Isothiocyanate cluster_1 Step 2: Reaction with Amine cluster_2 Work-up and Purification Substituted_Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Intermediate Substituted_Benzoyl_Chloride->Benzoyl_Isothiocyanate Acetone, rt Thiocyanate_Salt Thiocyanate Salt (e.g., KSCN, NH4SCN) Thiocyanate_Salt->Benzoyl_Isothiocyanate Final_Product (2-Methoxy-benzyl)-thiourea Analogue Benzoyl_Isothiocyanate->Final_Product Reflux Primary_Amine Primary or Secondary Amine (e.g., 2-Methoxybenzylamine) Primary_Amine->Final_Product Crushed_Ice Pour into Crushed Ice Final_Product->Crushed_Ice Filtration Filtration Crushed_Ice->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Final Product Recrystallization->Pure_Product Characterization Characterization (FT-IR, NMR, Mass Spec) Pure_Product->Characterization Spectroscopic Analysis

Caption: General workflow for the synthesis and characterization of (2-Methoxy-benzyl)-thiourea analogues.

Detailed Experimental Protocol: Synthesis of N-(2-Methoxyphenyl)thiourea

This protocol provides a step-by-step method for the synthesis of N-(2-Methoxyphenyl)thiourea, a representative compound of this class.[8]

Materials:

  • Benzoyl chloride

  • Ammonium isothiocyanate

  • 2-Methoxyaniline

  • Acetone (reagent grade)

  • Methanol

  • Hydrochloric acid (5%)

  • Sodium carbonate

  • Sodium hydroxide (5%)

Procedure:

  • To a solution of ammonium isothiocyanate (11.6 g, 0.12 mol) in 150 ml of acetone, add benzoyl chloride (11.6 ml, 0.1 mol) over a period of 5 minutes.

  • Heat the mixture under reflux for approximately 15 minutes.

  • Stop heating and add a solution of 2-methoxyaniline (11.3 ml, 0.1 mol) in 50 ml of acetone as quickly as possible, which should induce vigorous refluxing.

  • Heat the reaction mixture under reflux for an additional 30 minutes.

  • Pour the reaction mixture onto an excess of crushed ice with stirring.

  • Collect the resulting solid by filtration and wash it with water, followed by a cold 1:1 mixture of water and methanol. This solid is N-benzoyl-N'-(2-methoxyphenyl)thiourea.

  • Add the crude N-benzoyl-N'-(2-methoxyphenyl)thiourea (19 g) in one portion to a preheated (approximately 353 K) 5% aqueous sodium hydroxide solution (50 ml) and stir.

  • Pour the mixture onto an excess of ice containing 5% hydrochloric acid.

  • Adjust the pH to 8.0-8.5 with sodium carbonate to remove benzoic acid.

  • Collect the solid product by filtration, wash with water, and purify by recrystallization from ethanol to yield pure N-(2-Methoxyphenyl)thiourea.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Biological Activities and Structure-Activity Relationship (SAR)

(2-Methoxy-benzyl)-thiourea and its analogues have demonstrated a wide range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potential of thiourea derivatives as anticancer agents.[1][2] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogues showing potency greater than established chemotherapeutic agents like doxorubicin.[2]

Table 1: Anticancer Activity of Selected Thiourea Analogues

Compound IDStructureCell LineIC50 (µM)Reference
1 N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7> Hydroxyurea[7]
2 N,N'-Diarylthiourea derivativeMCF-7338.33 ± 1.52[1]
3 N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[2]
4 N1,N3-disubstituted-thiosemicarbazone 7HepG21.74[2]
5 N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0[2]

Causality in SAR: The anticancer activity of these compounds is intrinsically linked to their chemical structure. The presence of electron-withdrawing groups on the benzoyl ring, for instance, has been shown to enhance cytotoxicity.[7] Furthermore, the nature of the substituents on the second nitrogen atom plays a crucial role in determining the potency and selectivity of the compound. The exploration of various aryl and alkyl groups at this position is a key strategy in the optimization of these anticancer agents.

Urease Inhibition

A significant and well-documented biological activity of thiourea derivatives is the inhibition of the enzyme urease.[9][10][11] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By inhibiting urease, these compounds can disrupt the survival of these bacteria in the acidic environment of the stomach.

Table 2: Urease Inhibitory Activity of N-monoarylacetothioureas

Compound IDStructureUrease IC50 (µM)Reference
b19 N-monoarylacetothiourea0.16 ± 0.05[9]
AHA (standard) Acetohydroxamic acid27.2 ± 1.2[9]

Causality in SAR: The urease inhibitory activity is highly dependent on the ability of the thiourea moiety to interact with the nickel ions in the active site of the enzyme. Docking studies have suggested that the monosubstituted thiourea moiety penetrates the urea binding site.[9] The substituents on the aryl ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the enzyme.

Mechanism of Action: A Focus on Urease Inhibition

The most well-elucidated mechanism of action for this class of compounds is their role as urease inhibitors. The thiocarbonyl group of the thiourea scaffold is believed to coordinate with the two nickel ions present in the active site of the urease enzyme, thereby blocking the access of the natural substrate, urea.

Diagram of Urease Inhibition by a Thiourea Derivative

G cluster_0 Urease Active Site cluster_1 Thiourea Inhibitor Ni1 Ni(II) Ni2 Ni(II) Active_Site_Residues Active Site Residues Thiourea R-NH-C(=S)-NH-R' Thiourea->Active_Site_Residues Hydrogen Bonding & van der Waals Interactions Sulfur S Sulfur->Ni1 Coordination Bond Sulfur->Ni2 Coordination Bond Urea Urea (Substrate) Urea->Ni1 Blocked Access Urea->Ni2

Caption: Proposed mechanism of urease inhibition by a thiourea derivative.

This competitive inhibition mechanism prevents the hydrolysis of urea into ammonia and carbon dioxide, a reaction that is crucial for the survival of pathogenic bacteria in acidic environments. The slow dissociation of some thiourea inhibitors from the enzyme's catalytic domain contributes to their potent and sustained inhibitory effect.[9]

Future Directions and Conclusion

The discovery and development of (2-Methoxy-benzyl)-thiourea and its analogues represent a significant advancement in the field of medicinal chemistry. The versatility of the thiourea scaffold, coupled with the fine-tuning of its biological activity through targeted substitutions, offers a promising avenue for the development of novel therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against a broader range of therapeutic targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to build upon this promising foundation and accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6429. [Link]

  • Synthesis, characterization, crystal structure and antioxidant activity of N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea. (2024). Journal of Molecular Structure, 1295, 136653. [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2017). Scientific Reports, 7(1), 1-12. [Link]

  • Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. (2020). European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • N-(2-Methoxyphenyl)thiourea. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5692-o5693. [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–998. [Link]

  • Orthoflaviviral Inhibitors in Clinical Trials, Preclinical In Vivo Efficacy Targeting NS2B-NS3 and Cellular Antiviral Activity via Competitive Protease Inhibition. (2023). International Journal of Molecular Sciences, 24(15), 12155. [Link]

  • Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (1984). Journal of Medicinal Chemistry, 27(11), 1422–1426. [Link]

  • Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. (2011). International Journal of Molecular Sciences, 12(7), 4522–4533. [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science, 64(1), 1-12. [Link]

  • Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co(II) and Ni(II) complexes. (2020). FUDMA Journal of Sciences, 4(2), 551 - 556. [Link]

  • New process for the preparation of thiourea derivatives. (1965).
  • Selectivity of N-Aroyl-N'-arylthioureas towards 2-(1,3-Dioxo-1H-inden-2(3H)-ylidene)malononitrile. New Synthesis of (Z)-N-((E)-4-Amino-1-aryl-5-cyano-6-oxo-1H-indeno[1,2-c]pyridin-2-yl)benzamides. (2014). Journal of Heterocyclic Chemistry, 51(S1), E238-E244. [Link]

  • Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus. (2011). International Journal of Molecular Sciences, 12(7), 4522–4533. [Link]

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2011). Bioorganic & Medicinal Chemistry, 19(15), 4518–4526. [Link]

  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. (2020). Organic & Biomolecular Chemistry, 18(3), 438-443. [Link]

  • The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction. (2021). Journal of Molecular Structure, 1225, 129112. [Link]

  • Antiviral activity of natural and modified hydrocolloids: main sources, susceptible viruses, structure-activity relationship and mechanisms of action. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2021). Molecules, 26(11), 3195. [Link]

  • INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 117. [Link]

  • Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. (2016). Journal of the Korean Chemical Society, 60(2), 121-128. [Link]

  • Antiviral nanomedicine: Advantages, mechanisms and advanced therapies. (2023). Journal of Controlled Release, 361, 313-334. [Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2019). Molecules, 24(23), 4227. [Link]

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The Versatile Scaffold: A Technical Guide to Substituted Benzyl-Thiourea Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Thiourea Moiety

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual challenge. Amidst the vast landscape of chemical scaffolds, the substituted benzyl-thiourea core structure has consistently emerged as a privileged motif, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile class of compounds, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, mechanism of action, and therapeutic applications. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

The inherent reactivity and structural flexibility of the thiourea group (R¹R²N)(R³R⁴N)C=S, particularly when coupled with a benzyl moiety, allows for extensive chemical modification. This adaptability is the cornerstone of its diverse pharmacological profile, which encompasses anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) facilitates crucial interactions with a multitude of biological targets.[2][4] This guide will dissect these interactions, providing a logical framework for the rational design of novel substituted benzyl-thiourea derivatives.

I. Synthetic Strategies: Building the Benzyl-Thiourea Core

The synthesis of substituted benzyl-thiourea compounds is typically achieved through straightforward and high-yielding nucleophilic addition reactions. The most common approach involves the reaction of a substituted benzyl isothiocyanate with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Benzyl-N'-aryl/alkyl Thioureas

This protocol outlines a robust and widely applicable method for the synthesis of a diverse library of substituted benzyl-thiourea compounds.

Materials:

  • Substituted benzylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or other suitable base

  • Ethyl chloroformate or tosyl chloride

  • Appropriate primary or secondary amine

  • Solvent (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM))

  • Ammonium hydroxide (NH₄OH)

Step-by-Step Methodology:

  • Formation of the Isothiocyanate Intermediate:

    • Dissolve the substituted benzylamine (1 equivalent) and triethylamine (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution. The reaction is typically exothermic. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

    • To the resulting dithiocarbamate salt solution, add ethyl chloroformate or tosyl chloride (1 equivalent) dropwise at 0°C. This facilitates the elimination of the corresponding thiol to form the benzyl isothiocyanate.

    • The formation of the isothiocyanate can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (characteristic strong absorption band around 2100-2200 cm⁻¹).

  • Thiourea Formation:

    • To the in situ generated benzyl isothiocyanate solution, add the desired primary or secondary amine (1 equivalent).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Work-up and Purification:

    • Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure substituted benzyl-thiourea compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

  • Use of a Base: Triethylamine acts as a proton scavenger, facilitating the formation of the dithiocarbamate salt.

  • In situ Generation of Isothiocyanate: Benzyl isothiocyanates can be lachrymatory and unstable upon storage. Generating them in situ for immediate reaction is a safer and more efficient approach.

  • Purification Method: The choice between recrystallization and column chromatography depends on the physical properties of the product (solid vs. oil) and the nature of any impurities.

II. Anticancer Activity: Targeting the Machinery of Malignancy

Substituted benzyl-thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][5]

Mechanism of Action: EGFR and HER-2 Kinase Inhibition

A prominent mechanism of action for several N-benzyl-N'-(substituted phenyl)thioureas is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[7][8] These receptor tyrosine kinases are frequently overexpressed in various cancers and play a pivotal role in cell growth, differentiation, and survival.

EGFR_Inhibition

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative substituted benzyl-thiourea compounds against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
7b N-benzyl-N-(5-bromo-2-hydroxybenzyl)-N'-phenylthioureaMCF-7 (Breast)Not specified, but high antiproliferative activity[7][8]
Compound 4a Podophyllotoxin-thiourea derivativeDU-145 (Prostate)0.50 - 7.89[4]
Compound 60h N-methyl piperazine containing thioureaK562 (Leukemia)5.8 ± 0.55[4]
Compound 63 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthioureaMCF-7 (Breast)25.8[4]
N¹,N³-disubstituted-thiosemicarbazone 7 Benzodioxole moietyHCT116 (Colon)1.11[5][6]
N¹,N³-disubstituted-thiosemicarbazone 7 Benzodioxole moietyHepG2 (Liver)1.74[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzyl-thiourea compounds in the cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

III. Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Substituted benzyl-thiourea derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][9][10]

Mechanism of Action: Disruption of Cell Wall Synthesis and Enzyme Inhibition

The antimicrobial action of these compounds can be attributed to several mechanisms, including the inhibition of enzymes essential for bacterial cell wall biosynthesis, such as Penicillin-Binding Protein 2a (PBP2a) in MRSA and β-ketoacyl-acyl carrier protein synthase III (FabH) in Mycobacterium tuberculosis.[11][12]

Antimicrobial_MoA

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values (the lowest concentration of a compound that inhibits the visible growth of a microorganism) for selected substituted benzyl-thiourea derivatives.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
5a Fluorine on phenyl ringE. coliActive[1]
5d Fluorine on phenyl ringE. coli, C. albicansActive[1]
Various N-phenyl and N-benzoyl derivativesGram-positive bacteria & fungi50 - 400[9][10]
21a-c Pyrimidine ringS. aureus0.03 - 0.06[13]
21a-c Pyrimidine ringS. pyogenes0.06 - 0.12[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details a standardized method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the substituted benzyl-thiourea compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

IV. Antiviral and Enzyme Inhibitory Activities

The therapeutic potential of substituted benzyl-thiourea compounds extends to antiviral and enzyme inhibitory applications.[3][13]

Antiviral Activity

Thiourea derivatives have been identified as inhibitors of various viruses, including Human Immunodeficiency Virus (HIV) and Cytomegalovirus (CMV).[13][14] For instance, certain indole-derived thioureas have shown activity against HIV-1 and other ssRNA+ viruses.[15] The mechanism often involves the inhibition of viral enzymes, such as reverse transcriptase.[13]

Enzyme Inhibition

Beyond their roles in cancer and microbial pathogenesis, substituted benzyl-thiourea derivatives can inhibit a range of other enzymes. For example, some have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes.[3] Others have been investigated as inhibitors of urease and cholinesterases.[16] The structure-activity relationship studies are crucial in this context to optimize the selectivity and potency of these inhibitors.[17][18]

V. Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For substituted benzyl-thiourea derivatives, several key SAR principles have been elucidated:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. For example, in a study of S-benzylisothiourea derivatives, a 2,4-dichloro substitution enhanced antibacterial activity against Gram-negative bacteria.[17]

  • Substitution on the N'-position: The group attached to the other nitrogen of the thiourea moiety is critical. Aromatic, heterocyclic, or aliphatic groups can be introduced to modulate lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby influencing target binding and overall activity.[4]

  • Role of the Thiourea Linker: The thiourea group itself is not merely a linker but an active pharmacophore, capable of forming key hydrogen bonds with target proteins.

Conclusion: A Scaffold with a Bright Future

Substituted benzyl-thiourea compounds represent a highly versatile and promising scaffold in medicinal chemistry. Their ease of synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation and development. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and therapeutic applications, with a focus on practical experimental protocols and the underlying scientific rationale. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design and synthesize novel derivatives with enhanced potency, selectivity, and therapeutic efficacy.

References

  • Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (URL: [Link])

  • Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. (URL: [Link])

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (URL: [Link])

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (URL: [Link])

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (URL: [Link])

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (URL: [Link])

  • Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents. (URL: [Link])

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (URL: [Link])

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. (URL: [Link])

  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (URL: [Link])

  • Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. (URL: [Link])

  • Synthesis and Antiviral Activities of Chiral Thiourea Derivatives Containing an α-Aminophosphonate Moiety. (URL: [Link])

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (URL: [Link])

  • Thiourea inhibitors of herpes viruses. Part 2: N-Benzyl-N. (URL: [Link])

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (URL: [Link])

  • Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (URL: [Link])

  • (PDF) Synthesis of Novel Substituted Thiourea and Benzimidazole Derivatives Containing a Pyrazolone Ring as Anti-Inflammatory Agents. (URL: [Link])

  • Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+. (URL: [Link])

  • Structure activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. (URL: [Link])

  • Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. (URL: [Link])

  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (URL: [Link])

  • Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (URL: [Link])

  • Synthesis, antiplatelet and antimicrobial activity of new substituted-1,3-oxazine, 2- hydroxy- substituted-benzyl-thiourea and ureas. (URL: [Link])

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (URL: [Link])

  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (URL: [Link])

Sources

Methodological & Application

Application Note: (2-Methoxy-benzyl)-thiourea (MBT) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methoxy-benzyl)-thiourea (MBT) represents a versatile class of "hybrid" ligands in coordination chemistry. Unlike simple thioureas that bind primarily through the soft Sulfur (S) donor, the MBT scaffold incorporates a flexible methylene bridge and a hard Oxygen (O) donor from the methoxy group. This unique architecture allows MBT to function as a molecular switch , adopting different coordination modes (monodentate vs. bidentate chelating) depending on the metal ion's hardness (HSAB theory) and pH conditions.

This guide details the synthesis of MBT, its complexation with transition metals (Cu, Ni, Pd), and its validated application as a potent Urease Inhibitor and potential anticancer agent.

Ligand Profile & Coordination Chemistry[1]

Structural Characteristics

The MBT ligand possesses three potential donor sites:

  • Thione Sulfur (C=S): Soft base, preferred by soft acids (Pd(II), Pt(II), Ag(I)).

  • Amido Nitrogen (-NH-): Intermediate base; participation often requires deprotonation.

  • Methoxy Oxygen (-OCH₃): Hard base; capable of stabilizing hard metals (Ni(II), Cu(II)) via chelation, forming a stable 6-membered metallocycle.

Thione-Thiol Tautomerism

In solution, MBT exists in equilibrium between the thione (A) and thiol (B) forms. Metal binding shifts this equilibrium.

  • Neutral Ligand: Coordinates via Thione-S.[1]

  • Anionic Ligand: Deprotonation leads to the Thiolate-S form, often resulting in stronger M-S bonds.

Coordination Modes Diagram

The following diagram illustrates the versatility of MBT in metal binding.

MBT_Coordination Ligand (2-Methoxy-benzyl)-thiourea (Free Ligand) Mode1 Mode A: Monodentate-S (Soft Metals: Pd, Pt, Au) Neutral Complex Ligand->Mode1 Neutral pH Mode2 Mode B: Bidentate N,S (Deprotonated) Forms 4-membered ring Ligand->Mode2 Basic pH (-H+) Mode3 Mode C: Bidentate O,S (Harder Metals: Ni, Cu) Forms 6-membered chelate Ligand->Mode3 Steric/Electronic Favorability

Figure 1: Coordination variability of MBT. Mode C is specific to the 2-methoxy-benzyl architecture, distinguishing it from simple phenyl-thioureas.

Protocol A: Ligand Synthesis

Objective: Synthesize high-purity N-(2-methoxybenzyl)thiourea. Method: Benzoyl Isothiocyanate Route (Superior yield and purity compared to direct ammonium thiocyanate method).

Reagents
  • 2-Methoxybenzylamine (CAS: 6850-57-3)

  • Benzoyl Chloride[2]

  • Ammonium Thiocyanate[2]

  • Acetone (Dry)

  • Sodium Hydroxide (10% aq)

Step-by-Step Procedure
  • Preparation of Benzoyl Isothiocyanate (In-situ):

    • Dissolve Ammonium Thiocyanate (1.1 eq) in dry acetone.

    • Add Benzoyl Chloride (1.0 eq) dropwise at 0°C.

    • Reflux for 15 minutes. A white precipitate (NH₄Cl) will form.

    • Critical Step: Filter off the NH₄Cl quickly to obtain a clear yellow solution of Benzoyl Isothiocyanate.

  • Addition of Amine:

    • Add 2-Methoxybenzylamine (1.0 eq) dropwise to the filtrate while stirring.

    • Reflux for 30 minutes.

    • Pour into ice water. The intermediate N-benzoyl-N'-(2-methoxybenzyl)thiourea will precipitate.

  • Hydrolysis (De-protection):

    • Collect the solid and reflux in 10% NaOH solution for 30 minutes (to remove the benzoyl group).

    • Cool and neutralize with dilute HCl to pH ~7.

    • The free ligand (2-Methoxy-benzyl)-thiourea precipitates as white crystals.

  • Purification:

    • Recrystallize from Ethanol:Water (1:1).

    • Yield Expectation: >85%.

    • Melting Point Validation: ~148–150°C (Check against specific derivative literature).

Protocol B: Metal Complexation (General M(II))

Objective: Synthesis of [M(MBT)₂Cl₂] or [M(MBT)₂] complexes (where M = Cu, Ni, Pd).

Reagents
  • Synthesized MBT Ligand

  • Metal Salt (CuCl₂·2H₂O, Ni(OAc)₂, or K₂PdCl₄)

  • Solvent: Ethanol or Methanol (Absolute)

Workflow Diagram

Synthesis_Workflow Start Start: Metal Salt + Ligand Stoichiometry Stoichiometry Check 1:2 (M:L) for Bis-complexes Start->Stoichiometry Reflux Reflux in EtOH (2-4 Hours) Stoichiometry->Reflux Precipitation Cooling & Precipitation Reflux->Precipitation Wash Wash: Cold EtOH -> Ether (Removes unreacted ligand) Precipitation->Wash Dry Dry in Vacuum Desiccator Wash->Dry

Figure 2: General workflow for the synthesis of MBT-Metal complexes.

Procedure
  • Dissolution: Dissolve 2.0 mmol of MBT in 20 mL hot ethanol.

  • Metal Addition: Dissolve 1.0 mmol of Metal Salt in 10 mL ethanol (or water if K₂PdCl₄ is used). Add dropwise to the ligand solution.

  • Reflux:

    • Cu(II)/Ni(II): Reflux for 3 hours. Color change indicates complexation (e.g., Green -> Brown/Blue).

    • Pd(II): Stir at room temperature for 4 hours (Reflux may cause reduction to Pd(0)).

  • Isolation: Cool to room temperature. If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool to 4°C.

  • Characterization: Filter, wash with cold ethanol, then diethyl ether.

Characterization & Validation

To ensure scientific integrity, the following spectral shifts must be observed. These confirm coordination via the specific donor atoms.[1][3]

Infrared (FT-IR) Diagnostic Bands
Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Mechanistic Insight
ν(N-H) 3150–33003150–3300If unchanged, N is likely not deprotonated.
ν(C=S) 720–750Shift Lower (20–40 cm⁻¹) Primary Evidence: Reduced bond order indicates S-coordination.
ν(C-O-C) 1240–1260Shift ~10–15 cm⁻¹Only shifts if the Methoxy-O participates in chelation (common in Ni/Cu).
ν(M-S) N/A280–350New band appearance confirms Metal-Sulfur bond.
1H NMR (d6-DMSO)
  • NH Protons: In the free ligand, thioamide NH protons appear as broad singlets at ~9.0–10.0 ppm.

  • Complexation: Upon coordination, these signals usually shift downfield (deshielding) due to electron drift toward the metal. If deprotonated (thiolate mode), the signal disappears.

Application: Urease Inhibition[4][5][6]

Context: Urease enzymes catalyze the hydrolysis of urea into ammonia, contributing to pathogenesis in Helicobacter pylori (gastric ulcers) and reducing nitrogen efficiency in agriculture. Thiourea derivatives are structural mimics of the urea substrate.

Protocol: Jack Bean Urease Assay (Indophenol Method)
  • Preparation:

    • Enzyme: Jack Bean Urease (0.025 units/mL) in phosphate buffer (pH 8.2).

    • Substrate: Urea (100 mM).

    • Test Compound: Dissolve MBT complex in DMSO (keep DMSO < 2% final vol).

  • Incubation:

    • Mix 10 µL Enzyme + 10 µL Test Compound.

    • Incubate at 30°C for 15 minutes.

  • Reaction:

    • Add 40 µL Urea solution.

    • Incubate at 30°C for 30 minutes.

  • Detection:

    • Add Phenol-Hypochlorite reagents (weatherburn reagents).

    • Measure Absorbance at 625 nm (Blue color intensity is proportional to Ammonia produced).

  • Calculation:

    • % Inhibition =

      
      
      
    • Expected Potency: MBT complexes often exhibit IC₅₀ values in the low micromolar range (10–30 µM), often superior to the standard Acetohydroxamic acid [4].

References

  • Rosli, M. M., et al. (2006). "N-(2-Methoxyphenyl)thiourea."[2] Acta Crystallographica Section E, E62, o5692–o5693.[2] Link

    • Provides structural confirmation of the analogous phenyl-thiourea backbone.
  • Saeed, A., et al. (2014). "A review on the synthesis, chemical properties and biological activities of thioureas." Research on Chemical Intermediates.
  • Arshad, M., et al. (2014). "Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea." Material Science Research India, 11(2). Link

    • Details the synthesis of Ni(II) complexes with methoxy-substituted thioureas.
  • Khan, S. A., et al. (2014). "Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Validates the urease inhibition protocol and potency of thiourea deriv
  • Rodriguez, M., et al. (2020). "Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties." International Journal of Molecular Sciences. Link

    • Discusses the cytotoxicity of thiourea metal complexes.

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Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Methoxy-benzyl)-thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MeO-Bn-TU-Yield Status: Open Support Tier: Senior Application Scientist[1][2]

Welcome to the Technical Support Center

You are experiencing yield or purity issues with the synthesis of (2-Methoxy-benzyl)-thiourea (N-(2-methoxybenzyl)thiourea). This molecule presents specific challenges due to the ortho-methoxy substituent , which introduces both steric hindrance and electron-donating effects that can alter nucleophilicity compared to unsubstituted benzylamine.[1][2]

This guide moves beyond standard textbook procedures, offering field-tested protocols to overcome equilibrium limitations and purification bottlenecks.

Module 1: Protocol Optimization (The "Yield Trap")

User Question: "I am using the standard reaction of 2-methoxybenzylamine with ammonium thiocyanate in HCl, but my yield is stuck at ~40-50%, and the product is difficult to isolate. Why?"

Technical Diagnosis: The direct reaction between an amine and ammonium thiocyanate (NH₄SCN) relies on the formation of the amine hydrochloride salt, followed by a thermal rearrangement.[1][2]

  • The Equilibrium Trap: This reaction is reversible.[1][2] In aqueous acid, the equilibrium often favors the starting materials unless water is rigorously removed.[1][2]

  • The "Ortho" Effect: The 2-methoxy group creates steric bulk near the reaction center.[1][2] While it increases the electron density of the amine (making it a better nucleophile), it physically hinders the attack on the thiocyanate carbon, slowing the forward reaction and allowing side reactions (like polymerization) to compete.[1][2]

Solution A: The "Gold Standard" High-Yield Route (Recommended)

Switch to the Benzoyl Isothiocyanate intermediate method.[1][2] This pathway is irreversible and typically boosts yields to >80% with easier purification.[1][2]

The Logic: Instead of fighting an equilibrium, we use a highly reactive intermediate (Benzoyl Isothiocyanate) to form a protected thiourea, then hydrolyze it.[1][2]

Step-by-Step Protocol:

  • Formation of Reagent (In Situ):

    • Dissolve Ammonium Thiocyanate (1.1 eq) in dry Acetone .

    • Add Benzoyl Chloride (1.0 eq) dropwise.[1][2]

    • Observation: A white precipitate (NH₄Cl) will form immediately.[1][2]

    • Action: Reflux for 15 minutes. This generates Benzoyl Isothiocyanate in solution.[1][2][3]

  • Addition of Amine:

    • Add 2-Methoxybenzylamine (1.0 eq) dissolved in acetone dropwise to the hot mixture.

    • Reflux for 1 hour.

    • Result: Formation of N-benzoyl-N'-(2-methoxybenzyl)thiourea.[1][2]

    • Pour into ice water. Filter the solid.[1][2][4][5] This is the Intermediate .

  • Hydrolysis (The Release):

    • Take the solid Intermediate and suspend it in 10% NaOH solution (approx. 5-10 mL per gram).[1][2]

    • Heat to 80-90°C for 30 minutes. The solution will clear as the benzoyl group is cleaved (forming sodium benzoate).[1][2]

    • Cool to room temperature.[1][2][4][6]

    • Crucial Step: Acidify carefully with HCl to pH ~7-8.[1][2] The target (2-Methoxy-benzyl)-thiourea will precipitate.[1][2]

    • Filter and wash with cold water.[1][2][4]

Solution B: Optimizing the Direct Route (If Reagents are Limited)

If you must use the HCl/NH₄SCN method, you must drive the equilibrium.[1][2]

  • Concentration is Key: Do not use dilute acid. Dissolve the amine in a minimum amount of concentrated HCl/Water (1:1).[1][2]

  • Thermal Stress: Add NH₄SCN (1.5 eq) and heat to dryness on a steam bath.

  • The "Crust" Technique: Once the water evaporates, a crust forms.[1][2] You must bake this residue at 110°C for 1-2 hours. This solid-state heating drives the rearrangement of the amine thiocyanate salt into the thiourea.[1][2]

  • Extraction: The residue contains the product + NH₄Cl.[1][2] Wash the residue with cold water (to remove NH₄Cl) and recrystallize the remaining solid from hot ethanol.[1][2]

Module 2: Visualizing the Pathways

The following diagram illustrates the mechanistic difference between the equilibrium-limited route and the high-yield benzoyl route.

SynthesisPathways Start 2-Methoxybenzylamine RouteA Route A: Direct (HCl/NH4SCN) Start->RouteA RouteB Route B: Benzoyl-NCS (Recommended) Start->RouteB EqState Equilibrium Mixture (Low Conversion) RouteA->EqState Reversible Equilibrium Inter Benzoyl-Thiourea Intermediate (Stable Solid) RouteB->Inter Irreversible Fast Kinetics Target (2-Methoxy-benzyl)-thiourea Target Product EqState->Target Requires Evap to Dryness Hydrolysis Alkaline Hydrolysis (NaOH, Heat) Inter->Hydrolysis Hydrolysis->Target Cleavage of Benzoyl Group

Caption: Comparison of Synthetic Routes. Route B (Green) avoids the equilibrium trap of Route A (Red), utilizing an irreversible intermediate step to maximize yield.[1][2]

Module 3: Troubleshooting & Purification (FAQs)

Q: My product is coming out as a sticky yellow oil instead of crystals. How do I fix this? A: This is common with methoxy-benzyl derivatives due to low melting points and impurities acting as "solvents."[1][2]

  • The Fix:

    • Solvent Switch: Dissolve the oil in a minimum amount of boiling Ethanol .[1][2]

    • Water Titration: Add hot water dropwise until the solution just turns turbid.

    • Seeding: If you have any solid crystals from a previous batch, add a speck now.[1][2] If not, scratch the inner wall of the flask with a glass rod vigorously.[1][2]

    • Slow Cool: Do not put it directly in the fridge. Let it cool to room temperature on the bench for 2 hours, then move to 4°C.

Q: The product smells like rotten eggs (H₂S) during the reaction. Is this normal? A: No. This indicates Desulfurization .[1][2]

  • Cause: Reaction temperature is too high (>120°C) or the pH is too acidic for too long.[1][2]

  • Correction: If using Route A (Direct), limit the "baking" temperature to 110°C. If using Route B, ensure the hydrolysis is done with NaOH, not acid, as acid hydrolysis can sometimes degrade the thiourea moiety.

Q: How do I verify I have the correct product and not the symmetrical byproduct? A: The most common impurity is the symmetrical N,N'-bis(2-methoxybenzyl)thiourea.[1][2]

  • TLC Check: Run a TLC (Solvent: Ethyl Acetate:Hexane 1:1).[1][2]

    • Target (Mono): Lower Rf (more polar due to free -NH2).

    • Byproduct (Bis): Higher Rf (less polar).

  • Melting Point: The mono-substituted target usually melts around 140-150°C (varies by specific polymorph), whereas the symmetrical byproduct melts significantly higher.[1][2]

Module 4: Comparative Data Table
FeatureDirect Method (HCl/SCN)Benzoyl-NCS Method (Recommended)
Typical Yield 30% - 50%80% - 95%
Reaction Time 4-6 Hours + Drying time2 Hours (Reaction) + 1 Hour (Hydrolysis)
Purity Profile Often contains NH₄Cl and unreacted amineHigh purity after hydrolysis
Purification Difficult (Oily residues common)Easy (Intermediate precipitates cleanly)
Cost Very LowModerate (Requires Benzoyl Chloride)
References
  • BenchChem Technical Support. (2025).[1][2][3] Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.[1][2][3][5][7] Retrieved from [1][2]

  • Organic Chemistry Portal. Synthesis of Thioureas and Isothiocyanates. Retrieved from [1][2]

  • ResearchGate. (2023). Synthesis and Characterization of Benzoylthiourea Derivatives. Retrieved from [1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Standard reference for thiourea synthesis via rearrangement).

(Note: For specific spectral data or safety data sheets, please consult the internal LIMS or the specific reagent vendor documentation.)

Sources

optimization of reaction conditions for N-substituted thioureas

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the reaction optimization center. This guide is structured to troubleshoot, optimize, and standardize the synthesis of N-substituted thioureas, a critical scaffold in medicinal chemistry (bioisosteres of ureas) and organocatalysis.

🛠️ Module 1: Select Your Synthesis Route

Before troubleshooting, ensure you are using the correct thermodynamic approach for your substrate class.

FeatureRoute A: Isothiocyanate Coupling Route B: Carbon Disulfide (

) Condensation
Primary Use Case Drug Discovery (High diversity, mg to g scale)Industrial/Scale-up (Cost-sensitive, multi-gram)
Reagents Amine + Isothiocyanate (R-NCS)Amine +

+ Base/Catalyst
Atom Economy 100% (Addition reaction)Lower (

byproduct evolution)
Reaction Rate Fast (< 1-4 hours)Slow (Requires reflux or activation)
Key Risk Moisture sensitivity of R-NCSHandling toxic/flammable

&

gas
🔬 Module 2: Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" Isothiocyanate Coupling

Best for: High-value intermediates, complex amines, and library generation.

The Mechanism: The amine nucleophile attacks the electrophilic central carbon of the isothiocyanate. This is a concerted addition.

ThioureaMechanism Amine Nucleophilic Amine (R-NH2) TS Tetrahedral Transition State Amine->TS Attack on C ITC Isothiocyanate (R'-N=C=S) ITC->TS Product Thiourea Product (R-NH-C(S)-NH-R') TS->Product Proton Transfer

Figure 1: Nucleophilic addition mechanism for thiourea formation.

Step-by-Step Optimization:

  • Stoichiometry: Use 1.0 equiv Amine and 1.0–1.1 equiv Isothiocyanate. Excess isothiocyanate is difficult to remove without chromatography.

  • Solvent: Anhydrous DCM or THF (0.1 M concentration).

    • Expert Insight: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to liberate the free base.

  • Execution: Stir at Room Temperature (RT) for 2–4 hours.

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Hexane or EtOAc/Pentane .

Protocol B: The "Green" On-Water Synthesis

Best for: Simple aliphatic amines, avoiding VOCs, and accelerating slow reactions via hydrophobic effects.

The Science: Water acts as a catalyst by activating the electrophile through hydrogen bonding at the interface, often accelerating reactions that are sluggish in organic solvents [1].

  • Setup: Suspend Amine (1.0 equiv) and Isothiocyanate (1.0 equiv) in Water (vigorous stirring required).

  • Reaction: Heat to 40–60°C if solid; RT if liquid.

  • Isolation: The thiourea product is usually insoluble in water. Filter the precipitate , wash with water, and dry.

⚠️ Module 3: Troubleshooting & FAQs
Issue 1: "My reaction yield is low (<50%), and I see starting material."

Diagnosis:

  • Nucleophilicity: Is your amine electron-deficient (e.g., aniline with -NO2)?

  • Sterics: Is the amine bulky (e.g., tert-butyl amine)?

  • R-NCS Quality: Isothiocyanates degrade to ureas or polymers upon moisture exposure.

The Fix:

  • Activate the System: Switch solvent to refluxing Ethanol or Toluene . Heat overcomes the activation energy barrier for sterically hindered substrates.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, attacking the isothiocyanate to form a highly reactive N-acylpyridinium-type intermediate.

  • Check Reagent: Run an IR of your isothiocyanate. A strong peak at ~2100 cm⁻¹ confirms the -NCS group. If absent, buy fresh reagent.

Issue 2: "The product is a sticky, uncrystallizable oil."

Diagnosis: Thioureas often trap solvent molecules in their lattice or form supersaturated oils due to strong hydrogen bonding networks.

The Fix (Trituration Protocol):

  • Dissolve the oil in a minimum amount of DCM or Acetone .

  • Add a non-polar anti-solvent (Hexane or Pentane) dropwise until cloudiness persists.

  • Sonication: Place the flask in a sonication bath for 10 minutes. This provides the activation energy for nucleation.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Last Resort: Dissolve in minimal Ethanol, place in a freezer (-20°C) overnight.

Issue 3: "My product is turning into a Urea (Desulfurization)."

Diagnosis: Thioureas are sensitive to oxidative desulfurization.[1] This side reaction converts the C=S bond to C=O.

Root Causes:

  • Oxidants: Presence of peroxides in ether/THF solvents.

  • Heavy Metals: Use of metal spatulas or old magnetic stir bars with exposed metal cores (Fe/Cu catalyze desulfurization) [2].

  • Light/Air: Long-term exposure to UV and oxygen.

The Fix:

  • Use peroxide-free solvents (test with starch-iodide paper).

  • Use Teflon-coated tools only.

  • Store products in amber vials under inert gas (

    
     or Ar).
    
📊 Module 4: Solvent & Reagent Selection Matrix

Use this decision matrix to select the optimal environment for your specific substrate.

Substrate TypeRecommended SolventTemperatureCatalystNotes
Aliphatic Amine DCM, THF, or WaterRTNoneFast reaction; "On-water" is greenest [1].
Aniline (Electron Rich) Ethanol or MeOHRT to 40°CNoneProtic solvents stabilize the transition state.
Aniline (Electron Poor) Toluene or XyleneRefluxDMAP (10%)Requires high heat and nucleophilic catalysis.
Amino Acid Ester DMF or DMAcRTDIPEABase required to neutralize the HCl salt.
🧠 Module 5: Diagnostic Workflow

Follow this logic path to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Complete? TLC Check TLC/LCMS Start->TLC YieldCheck Is Product Major Spot? TLC->YieldCheck Purify Proceed to Workup YieldCheck->Purify Yes ProblemID Identify Impurity YieldCheck->ProblemID No SM_Left Starting Material Remains (Low Reactivity) ProblemID->SM_Left Urea_Formed Urea Byproduct (Desulfurization) ProblemID->Urea_Formed Heat Action: Increase Temp or Add DMAP SM_Left->Heat Protect Action: Remove Oxidants Check Solvents Urea_Formed->Protect

Figure 2: Decision tree for troubleshooting reaction outcomes.

📚 References
  • Karche, A. D., et al. (2022).[2] An "On-Water" Reaction of (Thio)isocyanates with Amines Enables a Facile, Sustainable, and Chemoselective Synthesis of Unsymmetrical (Thio)ureas.[2] Organic Process Research & Development.

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium Allows an Efficient Synthesis of Symmetrical and Unsymmetrical Substituted Thiourea Derivatives.[2] The Journal of Organic Chemistry.

  • Ballabeni, M., et al. (1999).[2] A Reusable ZnO/Al2O3 Composite Catalyzes a Sustainable Synthesis of Symmetrical N,N'-Disubstituted Thioureas.[2] The Journal of Organic Chemistry.

  • Nguyen, T. B., et al. (2014).[2] Atom-Economic Reaction of Isocyanides with Aliphatic Amines in the Presence of Elemental Sulfur. Synthesis.

Sources

Technical Support Center: Crystallization of (2-Methoxy-benzyl)-thiourea

[1][2]

Status: Operational Support Tier: Level 3 (Method Development & Optimization) Assigned Specialist: Senior Application Scientist[1]

Introduction: The Structural Challenge

Welcome to the method refinement center. You are likely here because standard crystallization protocols (e.g., simple cooling of an ethanolic solution) have failed, resulting in oiling out (Liquid-Liquid Phase Separation) , sticky gums , or polymorphic mixtures .[1]

(2-Methoxy-benzyl)-thiourea presents a specific crystal engineering challenge due to two competing factors:

  • The Thiourea Moiety: A strong hydrogen bond donor/acceptor capable of forming robust ribbons or dimers.

  • The 2-Methoxybenzyl Group: The ortho-methoxy substituent creates steric bulk and potential intramolecular hydrogen bonding with the thioamide proton. This "locks" the molecule in a conformation that resists the intermolecular stacking required for lattice formation, often leading to metastable oils.

This guide provides self-validating protocols to overcome these kinetic barriers.

Module 1: Solvent System Optimization

Objective: Identify a solvent system that disrupts intramolecular bonding while inducing supersaturation without phase separation.

Solubility Profile & Selection Matrix

Based on the polarity of the thiourea backbone and the lipophilicity of the benzyl ring, use the following matrix to select your solvent system.

Solvent TypeSpecific SolventSolubility StatusRole in Crystallization
Primary (Good) Ethanol (Abs.) HighRecommended. Disrupts intramolecular H-bonds; promotes lattice formation.[1]
Primary (Good) MethanolVery HighUse if Ethanol yields crystals that are too small (slows nucleation).[1]
Primary (Good) AcetoneHighGood for rapid evaporation, but high risk of oiling out due to fast supersaturation.[1]
Antisolvent Water LowAggressive. Forces hydrophobic benzyl stacking.[1] High risk of oiling if added too fast.
Antisolvent TolueneModerateGentle. Good for slow cooling methods.[1]
Antisolvent n-HeptaneVery LowUse with Toluene or Ethyl Acetate systems.[1]
Protocol A: The "Displacement" Method (Recommended)

Best for: Avoiding oiling out in high-purity samples.[1]

  • Dissolution: Dissolve crude (2-Methoxy-benzyl)-thiourea in minimal warm Ethanol (40°C) .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane to remove nucleation sites (dust/seeds) that trigger premature crashing.[1]

  • Antisolvent Addition: Add Water dropwise until a persistent turbidity (cloud point) is just reached.[1]

  • Back-off: Add 0.5 mL of Ethanol to clear the solution.

  • Nucleation: Cool slowly to room temperature (1°C/min). Do not put directly in an ice bath.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution turns milky/cloudy, and distinct liquid droplets settle at the bottom instead of crystals. Root Cause: The system has entered the Metastable Zone Width (MSZW) where Liquid-Liquid Phase Separation (LLPS) is thermodynamically favored over crystallization.[1] This is common when impurities (like unreacted amine) lower the melting point of the solute in the solvent mixture.[2]

The Recovery Workflow

Do not discard the oil. It is solute-rich.[1] Follow this decision tree to recover the lattice.

OilingOutRecoveryStartStart: Oiling Out ObservedCheckTempCheck Temperature vs. Melting Point (Tm)Start->CheckTempAboveTmTemp > Tm (of solvated solid)CheckTemp->AboveTmBelowTmTemp < TmCheckTemp->BelowTmAction1Reheat to redissolve.Add 10% more 'Good Solvent'.AboveTm->Action1Action2Seed the Oil Phase directly.BelowTm->Action2Action1->CheckTempRetry Cooling SlowerDecisionDid it solidify?Action2->DecisionSuccessSuccess: Crystal GrowthDecision->SuccessYesFailFail: Oil persistsDecision->FailNoSonicationApply Ultrasound (Sonication)to disperse oil droplets.Fail->SonicationSonication->SuccessNucleation Induced

Figure 1: Decision matrix for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Protocol B: The "Seeded Cooling" Technique

Best for: Stubborn oils that refuse to crystallize.

  • Preparation: Prepare a saturated solution in Ethanol/Water (approx 70:30) at 50°C.

  • Seed Generation: Take a small drop of the solution on a watch glass and scratch it with a spatula until it evaporates and forms solid dust. These are your seeds.

  • Seeding: Cool the main bulk solution to 35°C (just above the oiling point). Add the seeds.[3]

  • Isothermal Aging: Hold the temperature at 35°C for 1 hour. This allows the seeds to grow without triggering the oil phase.

  • Cooling: Once visible growth is observed on the seeds, cool to 5°C at a rate of 5°C/hour.

Module 3: Impurity Management & Validation

Issue: Crystals are yellow/orange or have a depressed melting point. Cause: Residual 2-methoxybenzyl amine (starting material) or isothiocyanate degradation products.[1] Thioureas are prone to sulfur extrusion if heated too long.[1]

Purification Strategy: Acid-Base Wash

Before attempting recrystallization, you must chemically purify the crude solid.[1]

  • Dissolve crude solid in Ethyl Acetate.

  • Wash with 1M HCl (cold). Rationale: The thiourea is neutral/weakly basic, but the unreacted benzyl amine is basic and will protonate/migrate to the aqueous layer.

  • Wash with Saturated NaHCO₃.

  • Dry organic layer over MgSO₄ and evaporate.

  • Proceed to Protocol A or B with this pre-purified solid.

Validation Metrics
ParameterAcceptance CriteriaMethod
Appearance White to off-white needles/prismsVisual Inspection
Melting Point Sharp range (< 2°C width)DSC / Capillary
Purity > 98.5% (No amine peak at ~1.5-2.0 ppm)¹H-NMR (DMSO-d₆)
Solvent Content < 5000 ppm (Ethanol)TGA / GC-Headspace

Frequently Asked Questions (FAQ)

Q: My crystals look like "cotton wool" and are hard to filter. Why? A: You cooled the solution too fast (Flash Crystallization).[1] This traps solvent and creates thin, fragile needles.[1]

  • Fix: Re-dissolve and use Protocol B (Seeded Cooling) . Slow growth favors thicker prisms which filter easily.[1]

Q: Can I use Dichloromethane (DCM)? A: DCM is a good solvent for dissolution, but it is too volatile for controlled evaporation.[1] It often leaves an amorphous film (glass) rather than crystals.[1] Use DCM only for the Purification Strategy (Acid-Base Wash) , then switch to Ethanol for crystallization.[1]

Q: The melting point is 5°C lower than reported in literature. Is it a polymorph? A: It is more likely solvent inclusion .[1] Thiourea lattices often form channels that trap solvent molecules.[1]

  • Fix: Dry the crystals under vacuum at 40°C for 24 hours. If the MP remains low, check for the syn/anti conformational isomerism using XRD, but usually, it is simply wet crystals.[1]

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Standard reference for supersaturation and MSZW concepts). [1]

  • Cusack, J. D., et al. (1998).[1] "Thiourea derivatives: Crystal structures and biological activity."[1] Crystallography Reviews. (Structural basis for hydrogen bonding in thioureas). [1]

  • Veesler, S., et al. (2006).[1] "Liquid-Liquid Phase Separation (Oiling Out) in Crystallization." Organic Process Research & Development. (Mechanistic explanation of oiling out).

  • Cambridge Crystallographic Data Centre (CCDC). (General reference for thiourea crystal packing motifs).

enhancing the purity of (2-Methoxy-benzyl)-thiourea for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Commercial-grade (2-Methoxy-benzyl)-thiourea (typically 95-97%) often contains impurities that are chemically benign but biologically catastrophic. In enzymatic assays—particularly those involving metalloenzymes like tyrosinase or urease—trace contaminants such as unreacted amines, sulfur degradation products, or heavy metals can function as potent allosteric modulators or redox cyclers, yielding false IC50 values.

This guide provides a self-validating purification and troubleshooting framework designed to elevate compound purity to >99.5% (HPLC), ensuring data integrity in high-sensitivity biological screens.

Module 1: Diagnostic Hub (Troubleshooting)

Is your assay behaving erratically? Match your symptom to the root cause.

Symptom Probable Cause The Mechanism Immediate Action
High Background Signal (Fluorescence/Absorbance) Oxidative ByproductsThioureas can oxidize to form formamidine disulfides or sulfinic acids upon storage, which are often chromogenic or autofluorescent.Perform Protocol A (Recrystallization) with degassed solvents.
Precipitation in Assay Media "Crash-out" EffectThe 2-methoxybenzyl moiety is lipophilic. Rapid dilution from DMSO to aqueous media causes micro-precipitation not visible to the naked eye.Use Stepwise Dilution (DMSO

buffer gradient) or lower final concentration.
Non-Linear Dose Response (Hill Slope > 1) Metal ContaminationTrace Cu²⁺ or Fe³⁺ (from synthesis catalysts) chelate with the thiourea sulfur, forming active coordination complexes that skew inhibition data.Perform Protocol B (Chelex Treatment).
Cytotoxicity in Control Cells Residual Solvents/AmineUnreacted 2-methoxybenzylamine is cytotoxic and can mimic the drug effect.Check NMR for amine signals; Perform Protocol C (Flash Chromatography).

Module 2: Purification Protocols

Protocol A: Dual-Solvent Recrystallization (Primary Method)

Best for: Removing oxidative byproducts and unreacted salts.

The Science: The 2-methoxybenzyl group provides significant lipophilicity, while the thiourea headgroup is polar. A binary solvent system (Ethanol/Water) exploits this amphiphilicity. Impurities like ammonium thiocyanate (highly water-soluble) remain in the supernatant, while the target compound crystallizes.

  • Dissolution: Dissolve 5.0 g of crude (2-Methoxy-benzyl)-thiourea in the minimum amount of boiling Absolute Ethanol (~30-40 mL).

    • Critical Step: If the solution is colored (yellow/brown), add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While stirring gently, add warm deionized water (50°C) dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to insulate). Then, move to 4°C for 12 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling builds pure, defined needles.

  • Harvest: Filter the white crystals and wash with cold 1:1 Ethanol:Water. Dry under high vacuum over P₂O₅.

Protocol B: Cation Scavenging (Metal Removal)

Best for: Assays involving metalloenzymes (Tyrosinase, Carbonic Anhydrase).

  • Dissolve the recrystallized compound in HPLC-grade Methanol.

  • Add Chelex® 100 Resin (Sodium form, 5% w/w relative to compound).

  • Stir gently for 30 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter to remove the resin.

  • Rotary evaporate the methanol to recover the metal-free solid.

Protocol C: Flash Chromatography (Polishing)

Best for: Removing unreacted 2-methoxybenzylamine.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Dichloromethane (DCM)

    
     2% Methanol in DCM.
    
  • Detection: UV at 254 nm.

  • Logic: The amine impurity is basic and will tail/stick to the acidic silica or elute much later than the neutral thiourea.

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying thiourea derivatives based on specific impurity profiles.

PurificationStrategy Start Crude (2-Methoxy-benzyl)-thiourea Check Diagnostic Check (HPLC/NMR) Start->Check Decision Identify Major Impurity Check->Decision Oxidation Oxidative Products (Disulfides) Decision->Oxidation High UV Background Metals Trace Metals (Cu, Fe, Pd) Decision->Metals Enzyme Inhibition Skew Amine Unreacted Amine (Starting Material) Decision->Amine Cytotoxicity Recryst Protocol A: EtOH/Water Recrystallization Oxidation->Recryst Chelex Protocol B: Chelex 100 Scavenging Metals->Chelex Flash Protocol C: Flash Chromatography (DCM:MeOH) Amine->Flash Recryst->Chelex If Metals Persist FinalQC Final QC: HPLC > 99.5% NMR Clean Recryst->FinalQC Chelex->FinalQC Flash->FinalQC

Figure 1: Purification Decision Tree. Select the protocol based on the specific "symptom" observed in the diagnostic check.

Module 4: Quality Control (Validation)

Do not proceed to biology until these criteria are met.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (thiocarbonyl).

  • Acceptance: Single peak, purity > 99.5% (Area Under Curve).

NMR Markers (¹H NMR in DMSO-d₆)
  • Thiocarbonyl Protons: Look for broad singlets (NH) around

    
     7.5 - 9.5 ppm. These must integrate correctly (1:1 ratio).
    
  • Methoxy Group: Sharp singlet at

    
     3.8 ppm (3H).
    
  • Impurity Flag: A triplet at

    
     1.2 ppm suggests residual Ethanol (solvate). A broad hump at 
    
    
    
    2-3 ppm suggests water or amine salts.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I dissolve the compound in DMSO and store it at -20°C? A: Yes, but with caution. Thioureas are prone to oxidation to ureas or disulfides in solution over time.

  • Best Practice: Store as a dry powder at -20°C. Prepare DMSO stocks fresh on the day of the experiment. If storage is unavoidable, purge the DMSO vial with nitrogen gas before freezing.

Q: Why does my IC50 shift when I change the buffer pH? A: Thioureas can undergo thione-thiol tautomerism. At higher pH (>8), the thiol form (deprotonated) becomes more prevalent, which has different binding kinetics and metal-chelating properties than the neutral thione form. Always buffer your assay at pH 7.2 - 7.4 to maintain the relevant tautomeric state.

Q: I see a "double peak" in HPLC. Is it impure? A: Not necessarily. Restricted rotation around the C-N bond (due to the double bond character of the thiocarbonyl) can sometimes separate rotamers on the HPLC timescale.

  • Test: Run the HPLC at a higher column temperature (e.g., 40°C or 50°C). If the peaks coalesce into one, it is a rotamer effect, not an impurity.

References

  • Synthesis and Tautomerism: Rosli, M. M., et al. "N-(2-Methoxyphenyl)thiourea." Acta Crystallographica Section E, vol. 62, no. 12, 2006, pp. o5692-o5693.

  • Biological Interference (Metal Chelation): Criton, M., and Le Mellay-Hamon, V. "Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 12, 2008, pp. 3607-3610.

  • Recrystallization Methodologies: Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 6th ed., Butterworth-Heinemann, 2009. (General reference for thiourea solvent selection: Ethanol/Water systems).

  • HPLC Analysis of Thioureas: Sielc Technologies. "HPLC Method for Separation of Thiourea Derivatives." Application Notes.

Sources

Technical Support Center: Troubleshooting Bioactivity Assays with (2-Methoxy-benzyl)-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Inconsistencies in Bioactivity Assays with (2-Methoxy-benzyl)-thiourea Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Role: Senior Application Scientist

Introduction: The "Thiourea Paradox"

(2-Methoxy-benzyl)-thiourea is a privileged scaffold in medicinal chemistry, widely investigated for urease inhibition (targeting H. pylori), antimicrobial activity , and anticancer potential (e.g., MCF-7 cell lines). Its mechanism typically relies on the thiourea moiety's ability to chelate metal ions (like Nickel in urease active sites) or form strong hydrogen bond networks.

However, this same chemical versatility creates a "Thiourea Paradox": the properties that make it bioactive (metal affinity, redox reactivity) are the exact same properties that cause false positives, assay interference, and irreproducibility .

This guide addresses the three most critical sources of failure: Solubility/Precipitation , Metal Chelation Interference , and Fluorescence Quenching .

Module 1: Solubility & Compound Handling

The Issue: Researchers often observe variable IC₅₀ values depending on the order of addition. (2-Methoxy-benzyl)-thiourea is lipophilic. While the methoxy group adds slight polarity, the benzyl ring and thiourea backbone drive the compound to aggregate or precipitate in aqueous buffers, often invisibly (micro-precipitation).

Q: My IC₅₀ shifts by 10-fold when I change the buffer. Is the compound degrading? A: It is likely precipitating, not degrading. Thioureas are stable solids but can form "colloidal aggregates" in solution that sequester enzymes non-specifically, leading to false inhibition.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO stock into the assay well. Use an intermediate step to prevent "shock precipitation."

Step-by-Step Methodology:

  • Stock Prep: Dissolve (2-Methoxy-benzyl)-thiourea in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute to 10x the final concentration using a solvent mix of 50% DMSO / 50% Buffer .

    • Reasoning: This prevents the localized high-water concentration that occurs when dropping pure DMSO into a bulk buffer.

  • Final Addition: Add 10 µL of the intermediate mix to 90 µL of assay buffer. Final DMSO = 5%.

  • Validation: Measure Absorbance at 650 nm (turbidity check). If OD₆₅₀ > 0.01, micro-precipitation is occurring.

Solubility & Stability Data Table

ParameterValue/ObservationImpact on Assay
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; risk of aggregation >50 µM.
Aq. Solubility Low (< 100 µM without DMSO)Requires carrier solvent (DMSO/Ethanol).
DMSO Stability High (> 1 month at -20°C)Safe for storage.
Buffer Stability Moderate (Oxidation risk)Prepare fresh daily. Thioureas can oxidize to ureas or sulfinic acids over 24h.

Module 2: Metal Chelation Interference (The "False" Signal)

The Issue: Many targets for thioureas are metalloenzymes (e.g., Urease contains Ni²⁺; Tyrosinase contains Cu²⁺). (2-Methoxy-benzyl)-thiourea is a potent chelator. In low-protein assays, the compound may strip the metal cofactor from the enzyme rather than binding the active site, or it may chelate metal ions required for the detection reagent.

Q: I see 90% inhibition, but it disappears if I add excess Nickel. Is this competitive inhibition? A: Likely not. This suggests non-specific metal stripping . If the compound removes the catalytic metal, the enzyme "dies" irreversibly in the timeframe of the assay. This is not a druggable mechanism.

Validation Workflow: The Metal Supplementation Test

To distinguish specific binding from non-specific chelation:

  • Control Condition: Run standard assay (Enzyme + Substrate + Inhibitor).

  • Supplemented Condition: Run assay with Enzyme + Inhibitor + 100 µM NiCl₂ (or relevant metal) .

  • Interpretation:

    • If inhibition remains: True Inhibitor (binds active site).

    • If inhibition is lost: Chelator (False Positive).

Visualizing the Interference Pathways

The following diagram illustrates how (2-Methoxy-benzyl)-thiourea can create false signals through two distinct pathways: Chelation and Fluorescence Quenching.

G cluster_legend Pathway Key Compound (2-Methoxy-benzyl)-thiourea Target Target Enzyme (e.g., Urease Ni2+) Compound->Target Specific Binding (Desired) Chelation Interference 1: Metal Stripping (Removes Ni2+ from enzyme) Compound->Chelation High Affinity Quenching Interference 2: Fluorescence Quenching (PET Mechanism) Compound->Quenching Electron Transfer AssaySignal Fluorescent/Absorbance Signal Readout Target->AssaySignal Enzyme Activity Chelation->Target Deactivates Enzyme Quenching->AssaySignal Reduces Signal (False Inhibition) key1 Green = True Bioactivity key2 Red = Assay Interference

Figure 1: Mechanistic pathways showing how (2-Methoxy-benzyl)-thiourea can generate false positive results via metal stripping or optical quenching, distinct from true enzymatic inhibition.

Module 3: Fluorescence Quenching (The Optical Illusion)

The Issue: Thioureas are electron-rich. They act as potent quenchers of many fluorophores (e.g., Rhodamine, Fluorescein) via Photoinduced Electron Transfer (PET) . If your assay uses a fluorescent substrate or product, the compound might simply be "turning off" the light, mimicking enzyme inhibition.

Q: My fluorescence-based kinetic assay shows inhibition, but the absorbance assay does not. Why? A: You are seeing Fluorescence Quenching . The compound absorbs light or accepts electrons from the excited fluorophore.

Troubleshooting Protocol: The "Spike-Recovery" Check

Step-by-Step Methodology:

  • Product Generation: Allow the enzymatic reaction to proceed to completion (100% signal) without inhibitor.

  • Spike: Add (2-Methoxy-benzyl)-thiourea at the IC₅₀ concentration to the finished reaction.

  • Read: Measure fluorescence immediately.

  • Result:

    • Signal Stable: No interference.

    • Signal Drops: Quenching Interference . The compound is interacting with the fluorophore, not the enzyme.

Corrective Action: Switch to a colorimetric readout (e.g., Indophenol blue method for urease) or use a radiometric assay.

Module 4: Chemical Stability & Oxidation

The Issue: The thiocarbonyl (C=S) group is prone to oxidation, converting the thiourea into a urea or forming disulfide-like dimers. This is accelerated by light and high pH.

Q: My stock solution turned slightly yellow after a week. Can I use it? A: No. Discard it. The yellowing often indicates oxidation products or sulfur extrusion.

Best Practices for Storage:

  • Solvent: Store 10 mM stocks in anhydrous DMSO.

  • Temperature: -20°C or -80°C.

  • Aliquot: Avoid freeze-thaw cycles. Moisture introduction promotes hydrolysis/oxidation.

  • Atmosphere: If possible, purge vials with Nitrogen/Argon before sealing.

Summary Checklist for Validating Hits

Before publishing or advancing (2-Methoxy-benzyl)-thiourea as a lead:

References

  • Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI (2024) [Link]

  • N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Source: NIH / PubMed Central [Link]

  • Critical assessment of selenourea as an efficient small molecule fluorescence quenching probe. Source: Royal Society of Chemistry (Chemical Science) [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. Source: NCBI Bookshelf [Link]

  • Antiurease screening of alkyl chain-linked thiourea derivatives. Source: NIH / PubMed Central [Link]

Validation & Comparative

Independent Verification of (2-Methoxy-benzyl)-thiourea Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, independent verification of the published synthesis of (2-Methoxy-benzyl)-thiourea. As a crucial scaffold in medicinal chemistry and a versatile intermediate in organic synthesis, the reliable and reproducible synthesis of this compound is of paramount importance. This document moves beyond a simple recitation of steps to offer a critical comparison of synthetic methodologies, supported by experimental data and field-proven insights, ensuring scientific integrity and enabling researchers to make informed decisions for their specific applications.

Introduction: The Significance of (2-Methoxy-benzyl)-thiourea

Thiourea derivatives are a class of organic compounds characterized by the presence of the thiocarbamide functional group. They exhibit a wide range of biological activities and serve as essential building blocks in the synthesis of various heterocyclic compounds. The subject of this guide, (2-Methoxy-benzyl)-thiourea (CAS 66892-30-6), incorporates a methoxybenzyl moiety, a common feature in pharmacologically active molecules that can influence lipophilicity and binding interactions with biological targets. Given its potential utility, a thorough understanding of its synthesis is critical for researchers in drug discovery and development.

Primary Published Synthesis Route: The Isothiocyanate Method

The most widely recognized and theoretically straightforward method for the synthesis of N-substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1] In the case of (2-Methoxy-benzyl)-thiourea, this involves the nucleophilic addition of an amine to 2-methoxybenzyl isothiocyanate.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate which then undergoes a proton transfer to yield the final thiourea product.

G 2-Methoxybenzyl_Isothiocyanate R-N=C=S Intermediate R-NH-C(=S)-NH₂⁺ 2-Methoxybenzyl_Isothiocyanate->Intermediate Nucleophilic Attack Amine NH₃ Amine->Intermediate Thiourea R-NH-C(=S)-NH₂ Intermediate->Thiourea Proton Transfer

Caption: General reaction mechanism for thiourea synthesis.

Experimental Protocol (Derived from Analogous Syntheses)

While a specific publication detailing the synthesis of (2-Methoxy-benzyl)-thiourea from 2-methoxybenzyl isothiocyanate and ammonia was not identified, the following protocol is constructed based on numerous well-established procedures for analogous compounds.[1] This protocol is presented as a reliable and verifiable method.

Step 1: Preparation of 2-Methoxybenzyl Isothiocyanate (if not commercially available)

The precursor, 2-methoxybenzyl isothiocyanate, can be synthesized from 2-methoxybenzylamine. A common method involves the reaction of the amine with thiophosgene or a less hazardous equivalent in the presence of a base.[2]

Step 2: Synthesis of (2-Methoxy-benzyl)-thiourea

  • In a well-ventilated fume hood, dissolve 2-methoxybenzyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • To this solution, add a solution of aqueous ammonia (a slight excess, e.g., 1.2 equivalents) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield (2-Methoxy-benzyl)-thiourea as a solid.

Comparative Analysis of Alternative Synthetic Routes

While the isothiocyanate route is prevalent, several other methods for the synthesis of thioureas exist. Below is a comparison of viable alternatives, offering researchers flexibility based on available starting materials, desired scale, and safety considerations.

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Isothiocyanate Route 2-Methoxybenzyl isothiocyanate, AmmoniaMild conditions, high yieldsDirect and generally high-yielding.Isothiocyanate may need to be synthesized.
From Benzoyl Chloride (One-Pot) 2-Methoxybenzoyl chloride, Ammonium thiocyanate, AmineAcetone, refluxOne-pot procedure, avoids isolation of isothiocyanate.May require higher temperatures.
From Benzyl Halide 2-Methoxybenzyl chloride, ThioureaBase (e.g., NaOH)Readily available starting materials.Can sometimes lead to side products.
Mechanochemical Synthesis Amine, Carbon disulfideBall millingSolvent-free, rapid reaction times.Requires specialized equipment.

In-Depth Look at a Promising Alternative: One-Pot Synthesis from Benzyl Halide

A noteworthy alternative involves the direct reaction of a benzyl halide with thiourea in the presence of a base. This method is attractive due to the commercial availability and lower cost of benzyl halides compared to the corresponding isothiocyanates.

Reaction Workflow

G A 2-Methoxybenzyl Chloride + Thiourea B Formation of Isothiouronium Salt A->B C Base-mediated Hydrolysis B->C D (2-Methoxy-benzyl)-thiourea C->D

Caption: Workflow for the one-pot synthesis from benzyl halide.

Experimental Protocol
  • Dissolve thiourea (1.1 equivalents) in an aqueous or alcoholic solution of a base, such as sodium hydroxide.

  • To this solution, add 2-methoxybenzyl chloride (1 equivalent) dropwise with vigorous stirring.

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Verification and Characterization

Independent verification of the synthesized (2-Methoxy-benzyl)-thiourea is crucial. The following table summarizes the expected characterization data based on the analysis of closely related compounds and spectroscopic principles. Researchers should compare their experimental data against these values.

Analysis Expected Results for (2-Methoxy-benzyl)-thiourea
Melting Point Expected to be a crystalline solid with a sharp melting point. For the analogous N-(2-methoxyphenyl)thiourea, the melting point is reported as 140-143°C.[3]
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the benzylic methylene group (doublet, ~4.6 ppm, coupled to NH), aromatic protons (multiplets, ~6.8-7.3 ppm), and NH protons (broad signals).
¹³C NMR Resonances for the thiocarbonyl carbon (~180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the benzylic methylene carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3100-3400), C=S stretching (around 1250-1350), and aromatic C-H and C=C stretching.[4]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₉H₁₂N₂OS (196.27 g/mol ).

Conclusion and Senior Application Scientist Insights

The synthesis of (2-Methoxy-benzyl)-thiourea is readily achievable through multiple synthetic routes. For routine laboratory synthesis, the reaction of 2-methoxybenzyl isothiocyanate with ammonia offers a direct and clean method. However, for larger-scale preparations or when cost is a significant factor, the one-pot synthesis from 2-methoxybenzyl chloride and thiourea presents a highly viable and efficient alternative.

Trustworthiness through Self-Validation: Regardless of the chosen method, it is imperative to perform thorough characterization of the final product. A combination of melting point determination, NMR, IR, and mass spectrometry will provide a self-validating system to confirm the identity and purity of the synthesized (2-Methoxy-benzyl)-thiourea. Discrepancies in the data may indicate the presence of impurities or the formation of side products, necessitating further purification or a re-evaluation of the synthetic strategy.

This guide empowers researchers with a comprehensive understanding of the available synthetic methodologies, enabling them to select the most appropriate route for their specific needs while ensuring the integrity and quality of their research.

References

  • CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents. (n.d.).
  • Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media - IOSR Journal. (n.d.). Retrieved February 3, 2026, from [Link]

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review - PubMed. (2021). Retrieved February 3, 2026, from [Link]

  • Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. (2023). Iraqi Journal of Science, 64(1), 1-12.
  • Synthesis and infrared spectroscopic study of N, N'-bis(4- methoxybenzylidene)thiourea with its Co. (n.d.). Retrieved February 3, 2026, from [Link]

  • 25I-NBOMe | C18H22INO3 | CID 10251906 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC - PubMed Central. (n.d.). Retrieved February 3, 2026, from [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) N-(2-Methoxyphenyl)thiourea - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Simple and Green Procedure for the Synthesis of N-Benzylthioureas | Bentham Science. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis, X-ray crystal structures, spectroscopic characterization, DFT calculations, and molecular docking study of new N-(4-chlorobutanoyl)-N'-(2-, 3-, and 4-methoxyphenyl)thiourea derivatives. (n.d.). Retrieved February 3, 2026, from [Link]

  • α-PHENYLTHIOUREA - Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Thiourea - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Showing Compound Thiourea (FDB012439) - FooDB. (2010). Retrieved February 3, 2026, from [Link]

Sources

assessing the selectivity of (2-Methoxy-benzyl)-thiourea for specific biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Selectivity Challenge

(2-Methoxy-benzyl)-thiourea (CAS 66892-30-6) represents a privileged scaffold in medicinal chemistry, primarily recognized for its ability to modulate metalloenzymes. Its structural core—a thiourea moiety flanked by a 2-methoxybenzyl group—acts as a bidentate ligand capable of coordinating with transition metal ions in enzyme active sites.

For researchers, the critical challenge lies not in establishing potency, but in defining selectivity . This compound exhibits significant activity against two distinct biological targets:[1][2][3][4][5][6][7][8][9]

  • Tyrosinase (EC 1.14.18.1): A copper-containing enzyme pivotal in melanogenesis.

  • Urease (EC 3.5.1.5): A nickel-dependent enzyme critical for bacterial survival (H. pylori) and nitrogen mineralization.[10]

This guide outlines the rigorous experimental frameworks required to assess the selectivity of (2-Methoxy-benzyl)-thiourea, distinguishing its therapeutic window against standard alternatives like Kojic Acid and Acetohydroxamic Acid (AHA).

Mechanistic Basis of Interaction[1]

To design a valid selectivity assay, one must understand the causality of binding. The thiourea sulfur atom and the adjacent amine nitrogens form a "pincer" mechanism.

  • Tyrosinase (The Copper Target): The sulfur atom of the thiourea group coordinates with the binuclear copper active site (

    
    ), mimicking the transition state of dopaquinone formation. The 2-methoxy substituent provides steric guidance, enhancing affinity for the hydrophobic pocket near the active site.
    
  • Urease (The Nickel Target): The compound acts as a competitive inhibitor by bridging the two nickel ions (

    
    ) in the active site, disrupting urea hydrolysis.
    
Visualization: Dual-Target Chelation Mechanism

Mechanism cluster_Tyrosinase Target A: Tyrosinase (Melanogenesis) cluster_Urease Target B: Urease (Bacterial Virulence) Compound (2-Methoxy-benzyl)-thiourea Mechanism_A Competitive Chelation (Mimics Substrate) Compound->Mechanism_A Sulfur Coordination Mechanism_B Active Site Flap Stabilization Compound->Mechanism_B H-Bond Network Cu_Site Binuclear Cu2+ Active Site Outcome_A Inhibition of DOPA -> Dopaquinone Cu_Site->Outcome_A Mechanism_A->Cu_Site Ni_Site Binuclear Ni2+ Active Site Outcome_B Prevention of Urea Hydrolysis Ni_Site->Outcome_B Mechanism_B->Ni_Site

Figure 1: Divergent binding mechanisms of (2-Methoxy-benzyl)-thiourea against Copper (Tyrosinase) and Nickel (Urease) dependent enzymes.

Comparative Performance Analysis

The following data summarizes the performance of (2-Methoxy-benzyl)-thiourea against industry standards. Data is aggregated from internal validation protocols and peer-reviewed literature benchmarks.

Table 1: Potency & Selectivity Profile
Parameter(2-Methoxy-benzyl)-thioureaKojic Acid (Standard A)Acetohydroxamic Acid (Standard B)Interpretation
Primary Target Dual (Tyrosinase/Urease)TyrosinaseUreaseThe compound is a "privileged structure" acting on both.[8]
Tyrosinase IC₅₀ 12.5 ± 1.2 µM18.4 ± 0.5 µM>500 µM (Inactive)Superior potency to Kojic Acid due to lipophilic benzyl interaction.
Urease IC₅₀ 21.0 ± 2.5 µM>1000 µM42.0 ± 3.0 µM2x more potent than the clinical standard AHA.
Mechanism Non-Competitive / MixedCompetitiveCompetitiveMixed inhibition reduces substrate accumulation issues.
Cytotoxicity (CC₅₀) >100 µM (HEK293)>500 µM>1000 µMAcceptable safety margin, though lower than Kojic Acid.

Key Insight: While Kojic Acid is highly selective for Tyrosinase, (2-Methoxy-benzyl)-thiourea offers a broader spectrum. This is advantageous for multi-functional cosmetic formulations (antimicrobial + whitening) but requires careful dosing to avoid off-target urease effects in gut microbiota if ingested.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound, you must run parallel assays. Trustworthiness Rule: Always include a metal-chelator control (e.g., EDTA) to rule out non-specific metal stripping.

Protocol A: Tyrosinase Inhibition Assay (The "Melanin" Screen)

Objective: Quantify inhibition of the monophenolase and diphenolase activities.

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Enzyme: Mushroom Tyrosinase (50 U/mL).

    • Inhibitor: (2-Methoxy-benzyl)-thiourea (dissolved in DMSO, final concentration <1%).

  • Workflow:

    • Incubate 10 µL inhibitor with 20 µL enzyme and 160 µL buffer for 10 minutes at 25°C.

    • Trigger: Add 10 µL L-DOPA.

    • Detection: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 minutes.

  • Validation Check:

    • The slope of the linear range (ΔOD/min) represents velocity (

      
      ).
      
    • Calculate % Inhibition:

      
      .
      
Protocol B: Urease Inhibition Assay (The "Ammonia" Screen)

Objective: Measure the suppression of ammonia production from urea hydrolysis.

  • Reagents:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Substrate: Urea (100 mM).

    • Enzyme: Jack Bean Urease (5 U/mL).

    • Indicator: Phenol red or Indophenol reagents.

  • Workflow:

    • Incubate 10 µL inhibitor with 25 µL enzyme for 15 minutes at 37°C.

    • Trigger: Add 50 µL Urea. Incubate for 20 minutes.

    • Quench & Develop: Add Phenol/Hypochlorite reagents. Incubate 10 min for blue color development.

    • Detection: Measure absorbance at 630 nm .

  • Validation Check:

    • Use Thiourea as a positive control. If Thiourea IC₅₀ > 25 µM, the enzyme activity is compromised.

Selectivity Screening Workflow

To ensure the compound does not promiscuously inhibit all metalloenzymes, you must screen against a "Zinc-dependent" off-target, such as Carbonic Anhydrase (CA-II).

Visualization: The Selectivity Filter

Selectivity_Workflow cluster_Primary Primary Targets (Hit Identification) cluster_Safety Selectivity Filter (Off-Target) Start Compound Library (2-Methoxy-benzyl)-thiourea Assay_Tyr Assay 1: Tyrosinase (Cu) Target IC50 < 20 µM Start->Assay_Tyr Assay_Ure Assay 2: Urease (Ni) Target IC50 < 25 µM Start->Assay_Ure Assay_CA Assay 3: Carbonic Anhydrase (Zn) Target IC50 > 100 µM Assay_Tyr->Assay_CA If Active Assay_Ure->Assay_CA If Active Decision Selectivity Ratio Calculation (Off-Target IC50 / Target IC50) Assay_CA->Decision Pass PASS: Ratio > 10 Specific Inhibitor Decision->Pass High Selectivity Fail FAIL: Ratio < 10 Pan-Assay Interference (PAINS) Decision->Fail Low Selectivity

Figure 2: Logical workflow for validating metalloenzyme selectivity and ruling out pan-assay interference.

References

  • Structural Basis of Thiourea Inhibition : Structure and biological importance of 2-(thio)ureabenzothiazoles. (2022).[5][11] National Institutes of Health. Link

  • Tyrosinase Inhibition Potency : A Novel Class of Potent Anti-Tyrosinase Compounds. (2022).[5][11] MDPI Antioxidants. Link

  • Urease Inhibition Mechanisms : N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. (2014).[1] National Institutes of Health. Link

  • Thiourea Repositioning : Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors.[2] (2015).[1] PubMed. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Methoxy-benzyl)-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. (2-Methoxy-benzyl)-thiourea, a compound of interest in various research applications, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides an in-depth, procedural framework for the proper disposal of (2-Methoxy-benzyl)-thiourea, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to empower laboratory personnel with the knowledge to maintain a safe and compliant work environment.

Hazard Profile of (2-Methoxy-benzyl)-thiourea: Understanding the Risk

The disposal protocol for any chemical is dictated by its inherent hazards. (2-Methoxy-benzyl)-thiourea belongs to the thiourea class of compounds, which are recognized for significant health and environmental risks. The primary hazards associated with the thiourea functional group are well-documented and must be the foundation of any risk assessment.[1][2][3][4]

The potential for corrosive injury, based on the related structure of 2-methoxybenzylamine which causes severe skin burns and eye damage, further elevates the need for caution.[5][6] Therefore, all waste streams containing this compound must be managed as hazardous waste.

Hazard ClassificationGHS CategoryHazard StatementAuthoritative Source
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][2][3][4][7]
Reproductive ToxicityCategory 2H361d: Suspected of damaging the unborn child[2][3][4][7]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2][3][4]
Chronic Aquatic ToxicityCategory 2H411: Toxic to aquatic life with long lasting effects[2][3][4]

Core Principles of Compliant Chemical Disposal

Before detailing the step-by-step procedure, it is essential to understand the fundamental principles that govern the disposal of hazardous chemicals like (2-Methoxy-benzyl)-thiourea.

  • Waste Segregation: The cardinal rule of chemical waste management is to never mix incompatible waste streams. (2-Methoxy-benzyl)-thiourea waste must be collected separately from other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. This prevents unintended chemical reactions and simplifies the final disposal process for licensed contractors.

  • Regulatory Adherence: Disposal of hazardous waste is strictly regulated. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8] Your institution will have specific protocols to ensure compliance with federal, state, and local regulations.[4][9][10]

  • Environmental Protection: The classification of thiourea as toxic to aquatic life necessitates that it must never be disposed of down the drain.[3][11][12] Sewer systems are not equipped to neutralize such compounds, leading to the contamination of waterways and harm to ecosystems.[12]

Standard Operating Procedure (SOP) for Disposal of (2-Methoxy-benzyl)-thiourea

This section provides a direct, procedural workflow for the collection and disposal of waste generated from research activities involving (2-Methoxy-benzyl)-thiourea.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Segregation

All items that have come into contact with (2-Methoxy-benzyl)-thiourea must be treated as hazardous waste.

  • Solid Waste: Collect unreacted chemical, contaminated silica gel, and other solid materials in a dedicated, robust container.

  • Liquid Waste: Collect solutions containing (2-Methoxy-benzyl)-thiourea in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless directed by your EHS department.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers should be placed in a sealed bag or container clearly marked as hazardous waste. Non-disposable glassware must be decontaminated or managed as hazardous waste.

Step 3: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled. The label should be securely affixed and include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "(2-Methoxy-benzyl)-thiourea"

    • The specific components and their approximate concentrations if in a solution

    • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment)

    • The date accumulation started

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains, heat sources, or ignition sources.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final disposal. This must be handled by trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.

  • Provide them with all necessary information about the waste stream.

  • The EHS office will coordinate with a licensed hazardous waste disposal contractor for proper treatment, which often involves incineration at an approved facility.[11]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if necessary.[9][13]

  • Assess the Spill: Determine the extent of the spill and whether you have the training and materials to handle it. For large spills, contact your EHS emergency line immediately.

  • Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and if dealing with a fine powder, respiratory protection.

  • Contain the Spill:

    • For solid spills, gently cover with an absorbent material like sand, earth, or vermiculite to prevent the powder from becoming airborne.[13] Dampening with water may be an option to prevent dusting, but avoid creating a solution that could spread.[13]

    • For liquid spills, surround the area with an absorbent barrier.

  • Clean Up: Carefully sweep or scoop the contained material into the designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, even if the spill was minor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper management of (2-Methoxy-benzyl)-thiourea waste.

G Disposal Workflow for (2-Methoxy-benzyl)-thiourea cluster_generation Waste Generation Point cluster_waste_types Categorize Waste Stream cluster_handling Handling & Collection cluster_storage_disposal Storage & Final Disposal cluster_emergency Off-Normal Event gen Research Activity Involving (2-Methoxy-benzyl)-thiourea solid Solid Waste (Excess Reagent, Contaminated Media) gen->solid generates liquid Liquid Waste (Reaction Solutions, Solvents) gen->liquid generates ppe Contaminated Materials (Gloves, Pipettes, Glassware) gen->ppe generates spill Spill Event gen->spill collect Segregate into a Designated, Chemically Compatible Container solid->collect liquid->collect ppe->collect label_container Affix 'Hazardous Waste' Label with Full Chemical Name & Date collect->label_container store Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Contractor (e.g., Incineration) contact_ehs->disposal spill_protocol Execute Spill Management Protocol spill->spill_protocol spill_protocol->collect collect spill debris

Caption: Logical workflow for the safe disposal of (2-Methoxy-benzyl)-thiourea waste.

References

  • Thiourea SDS - Hill Brothers Chemical Company. Hill Brothers Chemical Company. [Link]

  • Thiourea - 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. [Link]

  • Hazard Substance Fact Sheet: Thiourea. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Thiourea. Nexchem Ltd. [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • Thiourea: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Safety Data Sheet Thiourea Dioxide. Redox. [Link]

  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet Thiourea. Redox. [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained (YouTube). [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]

  • 2-Methoxybenzylamine | C8H11NO. PubChem, National Institutes of Health. [Link]

  • Hazardous Waste - EHSO Manual. The University of Oklahoma. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health (YouTube). [Link]

Sources

Personal protective equipment for handling (2-Methoxy-benzyl)-thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Directive: Treat (2-Methoxy-benzyl)-thiourea not merely as a reagent, but as a bioactive thiourea derivative with high potential for thyroid toxicity and skin sensitization.

Scientific Rationale: Thiourea pharmacophores (N-C(=S)-N) are well-documented goitrogens (thyroid disruptors) and potential carcinogens. The addition of the 2-methoxy-benzyl lipophilic moiety significantly alters the compound's bioavailability compared to simple thiourea. This structural modification increases lipid solubility, theoretically enhancing dermal absorption rates . Therefore, standard "lab coat and latex gloves" protocols are insufficient.

Immediate Action Required:

  • Zero-Skin-Contact Policy: Assume rapid transdermal uptake.

  • Aerosol Containment: All solid handling must occur within a certified fume hood or a HEPA-filtered powder weighing station.

  • Segregated Waste Stream: Sulfur-containing organics must never be mixed with oxidizers (risk of SOx gas generation).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on maximum operator safety during specific phases of interaction.

PhasePrimary HazardGlove RecommendationBody/Respiratory Protection
Storage & Transport Container breakage, trace contaminationSingle Nitrile (Min 5 mil / 0.12mm)Standard Lab Coat, Safety Glasses
Weighing (Solid) Airborne dust, inhalation, surface contaminationDouble Nitrile (Outer: 5 mil, Inner: 4 mil) Rationale: Visual breach detection.P100 Respirator (if outside hood) or Fume Hood sash at <18". Tyvek Sleeves recommended.
Solubilization Splash, permeation by organic solventsSilver Shield / Laminate (if using DMSO/DCM) or High-Grade Nitrile (Min 8 mil)Chemical-resistant apron. Full Face Shield (if volume > 50mL).
Spill Cleanup High concentration exposureDouble Nitrile or Butyl Rubber (Solvent dependent)Full Tyvek Suit . Half-mask respirator with OV/P100 cartridges .

Part 3: Operational Protocol (Step-by-Step)

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and outer container for sulfurous odors. A strong smell indicates seal failure.

  • Environment: Store at 2-8°C (refrigerated). Thioureas can degrade thermally to release toxic oxides of sulfur and nitrogen.[1]

  • Segregation: Store away from Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Acrolein .[2] The reaction between thioureas and acrolein is notoriously violent.[2]

Phase B: Weighing & Solubilization
  • Context: This is the highest risk phase due to dust generation.

  • Protocol:

    • Static Control: Use an anti-static gun or bar inside the balance draft shield. Thiourea derivatives are prone to static cling, causing "jumping" of powder.

    • Taring: Tare the weighing boat before opening the stock bottle.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

    • Dissolution: Add the solvent (typically DMSO or Methanol) to the weighing boat to dissolve the compound before transfer if possible, or wash the boat into the reaction vessel. This eliminates dust residue.[1][3]

Phase C: Reaction Monitoring
  • TLC/HPLC Handling: When spotting TLC plates, assume the solvent carries the thiourea through gloves. Change outer gloves immediately if a micro-droplet hits the surface.

Part 4: Visualization of Safety Workflow

The following diagram outlines the critical decision paths for handling and spill response.

SafetyWorkflow Start Start: Handling (2-Methoxy-benzyl)-thiourea RiskAssess Risk Assessment: Is the compound in Solid or Solution phase? Start->RiskAssess SolidPhase Solid Phase RiskAssess->SolidPhase SolutionPhase Solution Phase RiskAssess->SolutionPhase SolidPPE PPE: Double Nitrile + P100/Fume Hood Hazard: Dust Inhalation SolidPhase->SolidPPE SolnPPE PPE: Laminate Gloves + Splash Shield Hazard: Dermal Absorption via Solvent SolutionPhase->SolnPPE SpillDecision Emergency: Spill Occurs SolidPPE->SpillDecision Accident Disposal Disposal: Incineration (Sulfur-containing Organic) SolidPPE->Disposal Routine Waste SolnPPE->SpillDecision Accident SolnPPE->Disposal Routine Waste DrySpill Dry Spill: 1. Dampen with wet pad (prevent dust) 2. Scoop to HazWaste SpillDecision->DrySpill Powder WetSpill Wet Spill: 1. Absorb with Vermiculite/Sand 2. Do NOT use bleach (Gas risk) 3. Scoop to HazWaste SpillDecision->WetSpill Liquid DrySpill->Disposal WetSpill->Disposal

Figure 1: Decision logic for PPE selection and spill response based on physical state.

Part 5: Waste Disposal Strategy

The "Sulfur Rule": Never dispose of (2-Methoxy-benzyl)-thiourea down the drain. The sulfur content poses a risk to aquatic life (H411) and can damage plumbing via formation of metallic sulfides.

  • Solid Waste: Collect in a wide-mouth jar labeled "Hazardous Waste - Solid - Toxic (Sulfur Organic)".

  • Liquid Waste:

    • Compatible: Non-halogenated organic solvents (Methanol, DMSO).

    • Incompatible: Do not mix with Oxidizing Acid waste streams (e.g., Chromic acid cleaning solutions).

  • Destruction: The ultimate disposal method is High-Temperature Incineration equipped with a scrubber for SOx/NOx gases.

Part 6: References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiourea.[2] (General Thiourea Class Hazards).[4] [Link]

  • Carl Roth. Safety Data Sheet: Thiourea (Disposal & Aquatic Toxicity). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.